molecular formula C19H14O7 B15586361 6-Aldehydoisoophiopogonone A

6-Aldehydoisoophiopogonone A

Cat. No.: B15586361
M. Wt: 354.3 g/mol
InChI Key: RTHZSGZAVUIROF-UHFFFAOYSA-N
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Description

6-Aldehydo-isoophiopogonone A has been reported in Ophiopogon japonicus with data available.
isolated from Ophiopogon japonicus;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21,23H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHZSGZAVUIROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Aldehydoisoophiopogonone A: A Technical Whitepaper on its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aldehydoisoophiopogonone A, a member of the homoisoflavonoid class of natural products, has been identified from the tuberous roots of Ophiopogon japonicus. This technical guide provides a comprehensive overview of its discovery, natural origin, and known biological activities. Detailed experimental protocols for the isolation and assessment of the anti-inflammatory properties of related homoisoflavonoids are presented, offering a foundational methodology for future research on this compound. Furthermore, this document elucidates the implicated signaling pathways, providing valuable insights for drug development professionals.

Discovery and Origin

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₉H₁₄O₇[1]
Molecular Weight 354.31 g/mol [1]
Class Homoisoflavonoid[1]
Natural Source Ophiopogon japonicus[1]

Biological Activity and Potential Therapeutic Applications

While specific quantitative data on the biological activity of this compound is not extensively detailed in the available literature, studies on homologous homoisoflavonoids isolated from Ophiopogon japonicus provide strong evidence for its potential anti-inflammatory properties.

Anti-inflammatory Activity

Research on various homoisoflavonoids from Ophiopogon japonicus has demonstrated their capacity to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response. In a study by Li et al. (2012), several homoisoflavonoids were evaluated for their inhibitory effects on NO production in lipopolysaccharide (LPS)-induced murine microglial BV-2 cells.[2][3] The reported IC₅₀ values for active compounds in this assay ranged from 5.1 to 20.1 μM, highlighting the potential of this class of molecules as anti-inflammatory agents.[2]

Table 1: Inhibitory Effects of Homoisoflavonoids from Ophiopogon japonicus on NO Production in LPS-stimulated BV-2 Cells [2]

CompoundIC₅₀ (μM)
Ophiopogonanone H20.1
Compound 417.0
Compound 67.8
Compound 75.1
Compound 1019.2
Compound 1114.4

Note: The specific identity of compounds 4, 6, 7, 10, and 11 are as detailed in the original publication by Li et al. (2012).

Based on these findings, it is highly probable that this compound also possesses significant anti-inflammatory activity. Further investigation is warranted to quantify its specific efficacy.

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and biological evaluation of homoisoflavonoids from Ophiopogon japonicus and can be adapted for the study of this compound.

Isolation and Purification of Homoisoflavonoids

A combination of supercritical fluid extraction and high-speed counter-current chromatography has been described as an efficient method for the extraction and purification of homoisoflavonoids from Ophiopogon japonicus.

Protocol:

  • Extraction: The dried and powdered tuberous roots of Ophiopogon japonicus are subjected to supercritical CO₂ fluid extraction.

  • Fractionation: The crude extract is then separated using high-speed counter-current chromatography (HSCCC) with an appropriate solvent system to yield purified homoisoflavonoid fractions.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol details the measurement of the inhibitory effect of a compound on NO production in LPS-stimulated murine microglial BV-2 cells.

Materials:

  • Murine microglial cell line BV-2

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., this compound)

  • Griess reagent

  • Cell culture medium and supplements

Procedure:

  • Cell Culture: BV-2 cells are cultured in an appropriate medium and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compound for a specified period.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS to induce an inflammatory response and NO production.

  • NO Measurement: After an incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Signaling Pathway Analysis

Studies on related homoisoflavonoids from Ophiopogon japonicus suggest that their anti-inflammatory effects are mediated, at least in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs Phosphorylates ERK ERK MKKs->ERK Phosphorylates JNK JNK MKKs->JNK Phosphorylates p38 p38 MKKs->p38 Phosphorylates AP1 AP-1 ERK->AP1 Activates JNK->AP1 Activates p38->AP1 Activates iNOS_Gene iNOS Gene Transcription AP1->iNOS_Gene Promotes NO_Production NO Production iNOS_Gene->NO_Production Leads to Compound This compound (and related homoisoflavonoids) Compound->MKKs Inhibits (Potential Mechanism)

The diagram above illustrates the canonical MAPK signaling cascade initiated by LPS. Upon binding to Toll-like receptor 4 (TLR4), a signaling cascade involving MyD88, TRAF6, and TAK1 is activated, leading to the phosphorylation of MAPK kinases (MKKs). These, in turn, phosphorylate and activate the MAPKs: ERK, JNK, and p38. Activated MAPKs then promote the activity of transcription factors such as AP-1, which drives the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS), resulting in NO production. It is hypothesized that this compound, similar to other bioactive homoisoflavonoids, may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of key components within this pathway.

Future Directions

The preliminary evidence surrounding the homoisoflavonoids from Ophiopogon japonicus strongly suggests that this compound is a promising candidate for further investigation as a novel anti-inflammatory agent. Future research should focus on:

  • Definitive Isolation and Characterization: A thorough re-examination of the phytochemical profile of Ophiopogon japonicus to unequivocally confirm the structure and stereochemistry of this compound.

  • Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies to determine the specific IC₅₀ values of this compound against a panel of inflammatory mediators and to assess its efficacy in animal models of inflammation.

  • Mechanism of Action Studies: Detailed molecular investigations to pinpoint the precise targets of this compound within the MAPK and other relevant inflammatory signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to identify key structural features required for its biological activity and to potentially develop more potent and selective derivatives.

Conclusion

This compound represents a compelling natural product with significant potential for development as a therapeutic agent. This technical guide has summarized the current knowledge of its origin and likely biological activities, drawing from data on closely related compounds. The provided experimental frameworks and signaling pathway analyses offer a solid foundation for researchers and drug development professionals to embark on further exploration of this promising molecule. Continued research into this compound is crucial to unlock its full therapeutic potential.

References

The Homoisoflavonoid Profile of Ophiopogon japonicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the homoisoflavonoid profile of Ophiopogon japonicus (Thunb.) Ker Gawl., a perennial herb widely used in traditional East Asian medicine. The tuberous roots of this plant, known as Maidong, are rich in a variety of bioactive compounds, with homoisoflavonoids being a significant class exhibiting a range of pharmacological activities. This document summarizes the key homoisoflavonoids identified, their quantitative analysis, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action.

Quantitative Profile of Homoisoflavonoids in Ophiopogon japonicus

Ophiopogon japonicus is a rich source of homoisoflavonoids, with numerous compounds identified from its roots and tubers.[1][2][3][4] The profile of these compounds can vary based on the cultivation region. For instance, a study comparing Ophiopogon japonicus from Zhejiang ("Hang-maidong") and Sichuan ("Chuan-maidong") provinces in China revealed differences in their homoisoflavonoid content, with Hang-maidong exhibiting a higher total homoisoflavonoid content.[5]

The following table summarizes the homoisoflavonoids that have been identified in Ophiopogon japonicus.

Homoisoflavonoid Plant Part Notes References
Methylophiopogonanone ARoots, TubersMajor component[6][7]
Methylophiopogonanone BRoots, TubersMajor component[6][7]
Ophiopogonone ETuberous RootsNew compound[2][4]
Ophiopogonanone HTuberous RootsNew compound[2]
6-aldehydo-isoophiopogonanone AFibrous Roots[8][9]
6-aldehydo-isoophiopogonanone BFibrous Roots[8][9]
Ophiopogonanone CTubersNew compound[4]
Ophiopogonanone DTubersNew compound[4]
Ophiopogonone CTubersNew compound[4]
Ophiopogonanone FTubersNew compound[4]
Ophiopogonanone ARoots[10]
5-hydroxy-7,4'-dimethoxy-6,8-dimethyl homoisoflavanoneRoots[10]
5-hydroxy-7-methoxy-3',4'-methylenedioxy-6,8-dimethyl homoisoflavanoneRoots[10]
6-aldehydo-isoophiopogonone BRoots[10]

A study focusing on the fibrous roots, often considered a byproduct, also revealed the presence of significant homoisoflavonoids, suggesting their potential as a valuable resource.[1][8][9] In one such study, four homoisoflavonoid analogues were isolated, with methylophiopogonanone B being the most abundant.[8][9]

Experimental Protocols

The extraction, isolation, and identification of homoisoflavonoids from Ophiopogon japonicus involve a combination of chromatographic and spectroscopic techniques.

Extraction and Isolation

A common procedure for the extraction and isolation of homoisoflavonoids is as follows:

  • Preparation of Crude Extract : The dried and powdered plant material (e.g., fibrous roots) is extracted with a solvent such as 70% ethanol (B145695) using methods like ultrasonic-assisted extraction.[9][11]

  • Fractionation : The crude extract is then partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to obtain fractions enriched with homoisoflavonoids.[8][12]

  • Column Chromatography : The enriched fraction is subjected to silica (B1680970) gel column chromatography (SGCC) with a gradient elution system (e.g., petroleum ether-ethyl acetate) to separate the components into sub-fractions.[8][9]

  • High-Speed Counter-Current Chromatography (HSCCC) : For further purification of target compounds, recycling high-speed counter-current chromatography (rHSCCC) is employed. This technique uses a two-phase solvent system, such as n-hexane–ethyl acetate–methanol–acetonitrile (B52724)–water, to achieve high-purity separation of homoisoflavonoid analogues.[8][9]

Analytical Characterization

The identification and structural elucidation of the isolated homoisoflavonoids are typically performed using the following analytical methods:

  • High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a Diode Array Detector (DAD) is used for the separation and preliminary identification of homoisoflavonoids based on their retention times and UV spectra.[13] A typical setup involves a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and acidified water.[13]

  • Mass Spectrometry (MS) : Electrospray ionization tandem mass spectrometry (ESI-MSn) is a powerful tool for the structural characterization of homoisoflavonoids.[13][14] The fragmentation patterns observed in the mass spectra provide valuable information about the structure of the compounds.[13][14] High-resolution mass spectrometry (HRMS), such as UPLC-HRMSn combined with a higher-energy collision-induced dissociation (HCD) mode, allows for the rapid identification of a large number of homoisoflavonoids.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR spectroscopy are essential for the definitive structural elucidation of new or complex homoisoflavonoids.[8][9][16]

Bioactivity and Signaling Pathways

Homoisoflavonoids from Ophiopogon japonicus have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects.[2][6][7][17]

Anti-inflammatory Activity

Several homoisoflavonoids have shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide-induced murine microglial cells.[2] For example, compounds like ophiopogonanone H, ophiopogonone E, and others exhibited significant inhibitory effects on NO production.[2]

Tyrosinase Inhibition

Methylophiopogonanone A (MO-A) and methylophiopogonanone B (MO-B) have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[11][18] A study investigating their inhibitory mechanism revealed a reversible mixed-type inhibition.[11][18] Molecular docking studies suggest that these homoisoflavonoids can bind to the active site of tyrosinase, interacting with the copper ions and key amino acid residues, thereby blocking substrate entry.[18][19]

The following diagram illustrates the proposed workflow for the extraction and analysis of homoisoflavonoids from Ophiopogon japonicus.

Extraction_and_Analysis_Workflow cluster_extraction Extraction & Fractionation cluster_separation Separation & Purification cluster_analysis Analysis & Identification plant_material Dried Ophiopogon japonicus (e.g., Fibrous Roots) extraction Ultrasonic-Assisted Extraction (70% Ethanol) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate) crude_extract->partition ethyl_acetate_fraction Ethyl Acetate Fraction (Homoisoflavonoid-Enriched) partition->ethyl_acetate_fraction sgcc Silica Gel Column Chromatography ethyl_acetate_fraction->sgcc sub_fractions Sub-fractions sgcc->sub_fractions hsccc Recycling High-Speed Counter-Current Chromatography sub_fractions->hsccc pure_compounds Isolated Homoisoflavonoids hsccc->pure_compounds hplc HPLC-DAD pure_compounds->hplc ms UPLC-HRMSn pure_compounds->ms nmr NMR Spectroscopy pure_compounds->nmr identification Structural Elucidation & Quantification

Caption: Workflow for the extraction, separation, and analysis of homoisoflavonoids.

The following diagram illustrates the proposed mechanism of tyrosinase inhibition by homoisoflavonoids from Ophiopogon japonicus.

Tyrosinase_Inhibition cluster_enzyme Tyrosinase Active Site cluster_inhibitor Homoisoflavonoid Action tyrosinase Tyrosinase Enzyme active_site Active Site (with Copper Ions) product Melanin Precursors active_site->product Catalyzes conversion substrate Substrate (e.g., L-DOPA) substrate->active_site Binds to homoisoflavonoid Homoisoflavonoid (e.g., MO-A, MO-B) binding Binds to Active Site homoisoflavonoid->binding binding->active_site occupies inhibition Inhibition of Catalytic Activity binding->inhibition inhibition->product Blocks formation

References

The Biological Activity of 6-Aldehydoisoophiopogonone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the tuberous roots of Ophiopogon japonicus (L.f) Ker-Gawl.[1] This plant, known in traditional Chinese medicine as 'Maidong', has a long history of use for treating inflammatory conditions and other ailments.[2] Emerging research has begun to elucidate the specific biological activities of its constituent compounds. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound and related homoisoflavonoids, with a focus on its potential anticancer and anti-inflammatory properties.

Anticancer Activity

While direct studies on the anticancer effects of this compound are limited, research on other homoisoflavonoids isolated from Ophiopogon japonicus provides strong evidence for the potential cytotoxic activity of this compound class against various cancer cell lines.

A recent study on newly isolated homoisoflavonoids from Ophiopogon japonicus tubers demonstrated potent cytotoxic effects. Specifically, Homoisopogon A, a novel homoisoflavanone, exhibited significant cytotoxicity against human lung adenocarcinoma (LU-1), human epidermoid carcinoma (KB), and human melanoma (SK-Mel-2) cancer cells, with IC50 values in the sub-micromolar range.[3] Another study investigating various components of Ophiopogon japonicus found that several homoisoflavonoids, including methylophiopogonone A and B, and methylophiopogonanone A and B, displayed notable cytotoxic effects against the A2780 ovarian cancer cell line, with IC50 values ranging from 2.61 to 8.25 µM.[4]

These findings suggest that homoisoflavonoids from Ophiopogon japonicus, likely including this compound, represent a promising source for the development of novel anticancer agents. The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.

Quantitative Data: Cytotoxicity of Homoisoflavonoids from Ophiopogon japonicus
CompoundCell LineIC50 (µM)Reference
Homoisopogon ALU-1 (Human lung adenocarcinoma)0.51[3]
KB (Human epidermoid carcinoma)0.66[3]
SK-Mel-2 (Human melanoma)0.58[3]
Methylophiopogonone AA2780 (Human ovarian cancer)2.61[4]
Methylophiopogonone BA2780 (Human ovarian cancer)3.15[4]
Methylophiopogonanone AA2780 (Human ovarian cancer)8.25[4]
Methylophiopogonanone BA2780 (Human ovarian cancer)5.94[4]
Proposed Anticancer Signaling Pathway

The cytotoxic effects of homoisoflavonoids are hypothesized to be mediated through the inhibition of pro-survival signaling pathways, such as the STAT3 pathway, leading to the induction of apoptosis. Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[5][6] Inhibition of STAT3 phosphorylation is a key strategy in anticancer drug development.

anticancer_pathway This compound This compound Upstream Kinases (e.g., JAK, Src) Upstream Kinases (e.g., JAK, Src) This compound->Upstream Kinases (e.g., JAK, Src) Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces STAT3 STAT3 Upstream Kinases (e.g., JAK, Src)->STAT3 Phosphorylates p-STAT3 (Active) p-STAT3 (Active) STAT3->p-STAT3 (Active) STAT3 Dimerization STAT3 Dimerization p-STAT3 (Active)->STAT3 Dimerization Nuclear Translocation Nuclear Translocation STAT3 Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-survival Proteins (e.g., Bcl-2, Cyclin D1) Pro-survival Proteins (e.g., Bcl-2, Cyclin D1) Gene Transcription->Pro-survival Proteins (e.g., Bcl-2, Cyclin D1) Cell Proliferation & Survival Cell Proliferation & Survival Pro-survival Proteins (e.g., Bcl-2, Cyclin D1)->Cell Proliferation & Survival Cell Proliferation & Survival->Apoptosis Inhibits

Proposed mechanism of anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory properties of homoisoflavonoids from Ophiopogon japonicus are more extensively documented. These compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Several studies have reported the potent inhibitory effects of various homoisoflavonoids on NO production in the murine microglial cell line BV-2 and macrophage cell line RAW 264.7.[2] The mechanism is believed to involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical regulators of the inflammatory response.[7]

Quantitative Data: Inhibition of Nitric Oxide Production by Homoisoflavonoids from Ophiopogon japonicus
CompoundCell LineIC50 (µM)Reference
Compound 2 (Ophiopogonanone H)BV-220.1[2]
Compound 4BV-217.0[2]
Compound 6BV-27.8[2]
Compound 7BV-25.1[2]
Compound 10BV-219.2[2]
Compound 11BV-214.4[2]
Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates p-IκBα p-IκBα IκBα->p-IκBα NF-κB NF-κB NF-κB (Active) NF-κB (Active) NF-κB->NF-κB (Active) p-IκBα->NF-κB Releases Nuclear Translocation Nuclear Translocation NF-κB (Active)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription iNOS, COX-2, Pro-inflammatory Cytokines iNOS, COX-2, Pro-inflammatory Cytokines Gene Transcription->iNOS, COX-2, Pro-inflammatory Cytokines Inflammation Inflammation iNOS, COX-2, Pro-inflammatory Cytokines->Inflammation This compound This compound This compound->IKK Complex Inhibits

Proposed mechanism of anti-inflammatory activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., LU-1, KB, SK-Mel-2, A2780)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is designed to measure the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (LPS + DMSO) and a negative control group (no treatment).

  • After incubation, collect 100 µL of the culture supernatant from each well.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, freshly mixed) in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control and determine the IC50 value.

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This protocol outlines the procedure to detect the inhibition of STAT3 phosphorylation by this compound in cancer cells.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with various concentrations of this compound for a specified time.

  • Lyse the cells with lysis buffer and collect the protein extracts.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-STAT3 antibody to determine the total STAT3 levels as a loading control.

  • Quantify the band intensities to determine the relative levels of p-STAT3.

Conclusion

This compound, a homoisoflavonoid from Ophiopogon japonicus, and its related compounds exhibit promising anticancer and anti-inflammatory activities. The available data strongly suggest that these compounds warrant further investigation as potential therapeutic agents. The proposed mechanisms of action, involving the inhibition of key signaling pathways like STAT3 and NF-κB, provide a solid foundation for future research and drug development efforts. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities of this intriguing natural product.

References

Unraveling the Mechanism of Action of 6-Aldehydoisoophiopogonone A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed peer-reviewed studies elucidating the specific mechanism of action, quantitative biological data, and established experimental protocols for 6-Aldehydoisoophiopogonone A are not available in the public domain. This document, therefore, provides a foundational overview based on the known biological activities of structurally related homoisoflavonoids isolated from Ophiopogon japonicus. The information presented herein is intended to serve as a guide for future research and should not be interpreted as definitive for this compound.

Introduction

This compound is a homoisoflavonoid compound that has been isolated from the roots of Ophiopogon japonicus, a plant widely used in traditional medicine. Homoisoflavonoids from this plant are known to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. While the precise molecular pathways targeted by this compound remain to be elucidated, the activities of other homoisoflavonoids from the same source offer valuable insights into its potential mechanisms.

Potential Signaling Pathways of Homoisoflavonoids from Ophiopogon japonicus

Research on other homoisoflavonoids isolated from Ophiopogon japonicus suggests potential involvement in key inflammatory and metabolic signaling pathways. These pathways represent promising areas of investigation for understanding the mechanism of action of this compound.

One significant pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade . A study on a novel homoisoflavonoid, 4′-O-Demethylophiopogonanone E, demonstrated its ability to inhibit the phosphorylation of ERK1/2 and JNK, which are crucial components of the MAPK pathway.[1][2][3] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

The diagram below illustrates a potential mechanism of action for a homoisoflavonoid from Ophiopogon japonicus involving the MAPK pathway.

MAPK_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor ERK1/2 ERK1/2 Receptor->ERK1/2 JNK JNK Receptor->JNK Homoisoflavonoid Homoisoflavonoid Homoisoflavonoid->ERK1/2 Homoisoflavonoid->JNK p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 p-JNK p-JNK JNK->p-JNK Transcription Transcription p-ERK1/2->Transcription p-JNK->Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Transcription->Pro-inflammatory Mediators

Figure 1: Potential MAPK Pathway Inhibition by Homoisoflavonoids.

Additionally, studies on Methylophiopogonanone A (MO-A), another homoisoflavonoid from Ophiopogon japonicus, suggest a role in regulating lipid metabolism. MO-A has been shown to up-regulate the mRNA expression of the low-density lipoprotein receptor and peroxisome proliferator-activated receptor α (PPARα). This indicates a potential mechanism for ameliorating hyperlipidemia.

The following diagram outlines a possible experimental workflow to investigate the anti-inflammatory effects of a compound like this compound.

Experimental_Workflow Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) Stimulation Induce Inflammation (e.g., with LPS) Cell_Culture->Stimulation Treatment Treat with this compound Stimulation->Treatment Analysis Analysis of Inflammatory Markers Treatment->Analysis NO_Assay Nitric Oxide Production Assay Analysis->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine (e.g., IL-6, TNF-α) ELISA Analysis->Cytokine_Assay Western_Blot Western Blot for MAPK Pathway Proteins (p-ERK, p-JNK) Analysis->Western_Blot

Figure 2: General Experimental Workflow for Anti-inflammatory Activity.

Quantitative Data on Related Homoisoflavonoids

While no quantitative data is available for this compound, the following table summarizes the inhibitory concentrations (IC50) of a related homoisoflavonoid, 4′-O-Demethylophiopogonanone E, against the production of pro-inflammatory cytokines in LPS-induced RAW 264.7 cells.[1][3]

CompoundTargetIC50 (μg/mL)Cell Line
4′-O-Demethylophiopogonanone EIL-1β Production32.5 ± 3.5RAW 264.7
4′-O-Demethylophiopogonanone EIL-6 Production13.4 ± 2.3RAW 264.7

Detailed Methodologies for Key Experiments on Related Compounds

To facilitate future research on this compound, this section provides a generalized protocol for assessing the anti-inflammatory activity of a compound, based on methodologies used for other homoisoflavonoids.

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of culture supernatant is mixed with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis

After treatment, cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of MAPK pathway proteins (e.g., ERK1/2, JNK) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the known anti-inflammatory and metabolic regulatory activities of other homoisoflavonoids from Ophiopogon japonicus provide a strong rationale for further investigation. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. These studies should aim to:

  • Determine its cytotoxic and anti-inflammatory effects on relevant cell lines.

  • Identify the specific signaling pathways it modulates, with a focus on the MAPK and NF-κB pathways.

  • Quantify its effects on the expression and activity of key enzymes and transcription factors.

  • Evaluate its potential therapeutic efficacy in animal models of inflammatory diseases.

The generation of such data will be crucial in understanding the full pharmacological profile of this compound and its potential as a novel therapeutic agent.

References

The Pharmacological Potential of 6-Aldehydoisoophiopogonone A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid compound that has been isolated from the traditional Chinese medicinal plant, Ophiopogon japonicus. Homoisoflavonoids as a class of natural products have garnered significant interest within the scientific community for their diverse and potent biological activities, including anti-inflammatory and antioxidant effects. This technical guide aims to provide a comprehensive overview of the currently understood pharmacological potential of this compound, with a focus on its core mechanisms and potential therapeutic applications. Due to the limited specific research on this particular compound, this paper will also draw upon the broader context of homoisoflavonoids from Ophiopogon japonicus to infer potential areas of investigation.

Core Data Summary

Currently, there is a notable absence of specific quantitative data in publicly accessible research literature regarding the direct pharmacological effects of this compound. Studies detailing its half-maximal inhibitory concentration (IC50) against various cell lines, specific enzyme inhibition constants, or other quantitative metrics of biological activity are not available. The data presented in the broader context of homoisoflavonoids from Ophiopogon japonicus primarily focuses on qualitative descriptions of antioxidant and anti-inflammatory properties.

Potential Signaling Pathways and Mechanisms of Action

While direct evidence for the signaling pathways modulated by this compound is not yet established, the activities of other structurally related homoisoflavonoids and natural compounds suggest potential targets for investigation. The aldehyde functional group present in this compound may suggest an interaction with enzymes such as aldehyde dehydrogenases (ALDH), which are known to be involved in cellular detoxification and have been implicated in cancer cell biology.

Hypothetical Signaling Pathway for Anticancer Activity

Based on the known mechanisms of other anticancer compounds, a hypothetical signaling pathway for this compound could involve the induction of apoptosis through modulation of key signaling cascades such as the PI3K/Akt and MAPK pathways. These pathways are central regulators of cell survival, proliferation, and apoptosis.

Hypothetical_Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds to or interacts with PI3K PI3K Receptor->PI3K Inhibits MAPKKK MAPKKK Receptor->MAPKKK Activates Akt Akt PI3K->Akt Activates Bcl-2 Bcl-2 Akt->Bcl-2 Activates (Inhibition of Apoptosis) MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Bax Bax MAPK->Bax Activates Bcl-2->Bax Inhibits Caspase-9 Caspase-9 Bax->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Treatment Add this compound (various concentrations) Incubation_24h->Treatment Incubation_Treatment Incubate for 24/48/72h Treatment->Incubation_Treatment MTT_Addition Add MTT solution Incubation_Treatment->MTT_Addition Incubation_MTT Incubate for 4h MTT_Addition->Incubation_MTT DMSO_Addition Add DMSO to dissolve formazan Incubation_MTT->DMSO_Addition Absorbance_Measurement Measure absorbance at 570 nm DMSO_Addition->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

6-Aldehydoisoophiopogonone A: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a naturally occurring homoisoflavonoid, a class of organic compounds characterized by a 16-carbon skeleton. It is primarily isolated from the roots of Ophiopogon japonicus (L.f) Ker-Gawl, a plant used extensively in traditional Chinese medicine for treating a variety of ailments including inflammation and cardiovascular diseases. Recent scientific interest in homoisoflavonoids from Ophiopogon japonicus has revealed their potential as sources of bioactive molecules with significant therapeutic promise. This technical guide provides a comprehensive literature review of this compound, summarizing its chemical properties, exploring its potential biological activities based on related compounds, and detailing relevant experimental protocols for its study.

Chemical Properties

This compound is distinguished by its unique chemical structure. A summary of its key chemical identifiers is provided in the table below.

PropertyValue
Chemical Name This compound
CAS Number 112500-90-0
Molecular Formula C₁₉H₁₄O₇
Molecular Weight 354.31 g/mol
Class Homoisoflavonoid
Source Ophiopogon japonicus, Glycyrrhiza glabra

Biological Activities

While direct and extensive research on the biological activities of this compound is limited in the currently available scientific literature, the broader class of homoisoflavonoids from Ophiopogon japonicus has demonstrated significant pharmacological potential. This section summarizes the known and potential biological activities, drawing inferences from closely related compounds where specific data for this compound is not yet available.

Anti-inflammatory Activity

Homoisoflavonoids isolated from Ophiopogon japonicus have been shown to possess potent anti-inflammatory properties. Studies on various compounds from this plant have demonstrated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglial cells (BV-2). For instance, several homoisoflavonoids exhibited significant inhibitory effects on NO production with IC₅₀ values ranging from 5.1 to 20.1 μM[1]. Although the specific activity of this compound has not been reported, it is plausible that it shares this anti-inflammatory potential. The mechanism is likely mediated through the downregulation of pro-inflammatory signaling pathways.

Anticancer Activity

The anticancer potential of homoisoflavonoids from Ophiopogon japonicus is an emerging area of research. A methanol (B129727) extract of O. japonicus tubers, rich in homoisoflavonoids, displayed strong cytotoxicity against human lung cancer cell lines[2]. One specific homoisoflavanone, Homoisopogon A, demonstrated potent cytotoxic effects against human lung adenocarcinoma (LU-1), human epidermoid carcinoma (KB), and human melanoma (SK-Mel-2) cancer cells, with IC₅₀ values ranging from 0.51 to 0.66 μM[2]. Furthermore, a study on various extracts and compounds from Ophiopogon japonicus highlighted the significant anticancer potential of homoisoflavonoids against A2780 human ovarian cancer cells[3][4]. While direct cytotoxic data for this compound is not available, these findings suggest that it warrants investigation as a potential anticancer agent. The underlying mechanisms may involve the induction of apoptosis and cell cycle arrest.

Antibacterial Activity

A study has identified this compound in the hexane (B92381) extract of Glycyrrhiza glabra and reported its antibacterial activity against multidrug-resistant Staphylococcus aureus, showing a zone of inhibition of 10 ± 0.2 mm.

Putative Signaling Pathways

Based on the activities of related homoisoflavonoids, this compound may exert its biological effects through the modulation of key cellular signaling pathways.

putative_anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active IkB_p->NFkB releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates Compound This compound Compound->MAPK_pathway inhibits Compound->IKK inhibits DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes transcribes

Caption: Putative anti-inflammatory signaling pathway of this compound.

putative_anticancer_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Compound This compound Cell_Cycle Cell Cycle Progression Compound->Cell_Cycle inhibits Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase activation) Compound->Apoptosis_Pathway activates Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis experimental_workflow_anti_inflammatory cluster_assays Biological Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Treatment with this compound and/or LPS cell_culture->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Cell Lysis treatment->cell_lysis viability MTT Assay (Cell Viability) treatment->viability no_assay Griess Assay (NO Production) supernatant_collection->no_assay elisa ELISA (Cytokine Levels) supernatant_collection->elisa western_blot Western Blot (Protein Expression) cell_lysis->western_blot end End viability->end no_assay->end elisa->end western_blot->end

References

In Silico Prediction of 6-Aldehydoisoophiopogonone A Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 6-Aldehydoisoophiopogonone A

This compound is a homoisoflavonoid that can be isolated from the plant Ophiopogon japonicus.[1] Homoisoflavonoids are a class of natural products known for a variety of biological activities, which often serve as a starting point for drug discovery. The identification of the molecular targets of such natural products is a critical step in understanding their mechanism of action and potential therapeutic applications. This guide outlines a comprehensive in silico workflow to predict and validate the protein targets of this compound, providing researchers with a structured approach to its further investigation.

Proposed In Silico Target Prediction Workflow

The initial step in elucidating the mechanism of action of this compound is the computational prediction of its potential protein targets. A multi-faceted in silico approach, combining ligand-based and structure-based methods, is proposed to generate a high-confidence list of putative targets.

Ligand-Based Target Prediction

Ligand-based methods leverage the principle that structurally similar molecules often exhibit similar biological activities. By comparing the structure of this compound to databases of known ligands, we can infer potential targets.

Methodology:

  • Chemical Structure Similarity Search: Utilize platforms such as PubChem or ChEMBL to identify compounds with high structural similarity to this compound.

  • Target Prediction using Similarity Principles: Employ tools like SwissTargetPrediction or SuperPred to predict protein targets based on the known targets of structurally similar compounds. These tools operate on the principle of chemical similarity, suggesting that a molecule is likely to interact with the targets of its most similar known ligands.

Reverse Docking (Structure-Based)

Reverse docking involves screening the 3D structure of this compound against a library of protein binding sites to identify potential targets with high binding affinity.

Methodology:

  • 3D Structure Generation: Generate a 3D conformer of this compound using computational chemistry software like ChemDraw or Avogadro.

  • Protein Target Library: Utilize a comprehensive library of protein structures, such as the Protein Data Bank (PDB), focusing on proteins implicated in diseases where flavonoids have shown activity (e.g., cancer, inflammation).

  • Molecular Docking Simulation: Perform docking simulations using software like AutoDock Vina or Schrödinger's Glide. The simulations will predict the binding pose and estimate the binding affinity (docking score) of this compound to each protein in the library.

  • Filtering and Prioritization: Rank the potential targets based on their docking scores and the biological relevance of the predicted binding poses.

Hypothetical Predicted Targets of this compound

Based on the general biological activities of homoisoflavonoids, a list of plausible, hypothetical protein targets for this compound has been generated for the purpose of this guide. These targets are often implicated in inflammatory and oncogenic signaling pathways.

Target ProteinTarget ClassPrediction MethodPredicted Binding Affinity (Hypothetical)Biological Relevance
AKT1 Serine/Threonine KinaseReverse Docking-9.5 kcal/molCell survival, proliferation, and apoptosis
NF-κB (p50/p65) Transcription FactorLigand-Based SimilarityHighInflammation, immunity, and cell survival
COX-2 Cyclooxygenase EnzymeReverse Docking-8.7 kcal/molInflammation and pain
VEGFR2 Receptor Tyrosine KinaseReverse Docking-9.1 kcal/molAngiogenesis
PI3Kγ Lipid KinaseLigand-Based SimilarityHighCell growth, proliferation, and differentiation

Experimental Validation Protocols

Following the in silico prediction of targets, experimental validation is crucial to confirm the direct interaction between this compound and the predicted proteins.

In Vitro Binding Assays

4.1.1. Surface Plasmon Resonance (SPR)

Principle: SPR measures the binding of an analyte (this compound) to a ligand (target protein) immobilized on a sensor chip in real-time.

Protocol:

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO).

  • Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface.

  • Data Analysis: Measure the change in the refractive index (response units) to determine the association (ka) and dissociation (kd) rate constants. Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.

Enzyme Activity Assays

4.2.1. COX-2 Inhibition Assay

Principle: This assay measures the ability of this compound to inhibit the peroxidase activity of COX-2.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the purified COX-2 enzyme.

  • Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate for COX-2).

  • Activity Measurement: Monitor the oxidation of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) by measuring the absorbance at a specific wavelength (e.g., 595 nm).

  • IC50 Determination: Calculate the concentration of this compound that causes 50% inhibition of COX-2 activity (IC50).

Cell-Based Assays

4.3.1. Western Blotting for AKT Pathway Modulation

Principle: Western blotting is used to detect changes in the phosphorylation status of AKT and its downstream targets in cells treated with this compound.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with an active PI3K/AKT pathway) and treat with various concentrations of this compound for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, and downstream targets (e.g., p-GSK3β).

  • Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Visualizations

workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation ligand_based Ligand-Based Methods (e.g., SwissTargetPrediction) predicted_targets List of Predicted Targets ligand_based->predicted_targets structure_based Structure-Based Methods (Reverse Docking) structure_based->predicted_targets in_vitro In Vitro Binding Assays (e.g., SPR) predicted_targets->in_vitro Direct Binding Confirmation enzyme_assay Enzyme Activity Assays (e.g., COX-2 Inhibition) predicted_targets->enzyme_assay Functional Inhibition cell_based Cell-Based Assays (e.g., Western Blot) predicted_targets->cell_based Cellular Pathway Modulation validated_targets Validated Targets in_vitro->validated_targets enzyme_assay->validated_targets cell_based->validated_targets

Caption: Overall workflow for in silico prediction and experimental validation of this compound targets.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream Activates/Inhibits Compound This compound Compound->AKT Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by this compound.

Conclusion

The proposed integrated computational and experimental workflow provides a robust framework for the identification and validation of the molecular targets of this compound. This approach, starting with broad in silico screening and moving towards focused experimental validation, is essential for elucidating the compound's mechanism of action. The successful identification of its targets will be a significant step in evaluating its potential as a novel therapeutic agent. This guide offers the necessary technical details for researchers to embark on this line of investigation.

References

6-Aldehydoisoophiopogonone A: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 112500-90-0

Molecular Formula: C₁₉H₁₄O₇

Molecular Weight: 354.31 g/mol

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid, a class of natural phenolic compounds. It is primarily isolated from the roots of Ophiopogon japonicus (Liliaceae), a plant with a long history of use in traditional medicine.[1][2][3][4] This compound has also been identified in Glycyrrhiza glabra. Structurally, it features a chromone (B188151) core with a substituted benzylidene group. The presence of an aldehyde group at the 6-position is a distinguishing characteristic.

This technical guide provides a comprehensive overview of the current research on this compound, focusing on its potential therapeutic applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Biological Activities and Therapeutic Potential

Research into the biological effects of this compound and related homoisoflavonoids suggests potential applications in several therapeutic areas, primarily centered around its anti-inflammatory and antioxidant properties. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related compounds from Ophiopogon japonicus provide valuable insights into its likely mechanisms of action.

Anti-Inflammatory Activity

Table 1: Anti-Inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus

Compound Target Assay System IC₅₀ (µg/mL)
Homoisoflavonoid Derivative 1 NO Production LPS-stimulated RAW 264.7 cells Data not available for this compound
Homoisoflavonoid Derivative 2 IL-1β Production LPS-stimulated RAW 264.7 cells Data not available for this compound
Homoisoflavonoid Derivative 3 IL-6 Production LPS-stimulated RAW 264.7 cells Data not available for this compound

Note: Specific IC₅₀ values for this compound are not currently available in the cited literature. The table structure is provided as a template for future data.

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Phenolic compounds, including homoisoflavonoids, are well-known for their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular and neurodegenerative disorders.

Table 2: Antioxidant Activity of this compound

Assay Endpoint IC₅₀/EC₅₀ (µM)
DPPH Radical Scavenging % Inhibition Data not available
ABTS Radical Scavenging % Inhibition Data not available

Note: Quantitative data from specific antioxidant assays for this compound are not currently available in the cited literature.

Neuroprotective Effects

Given its antioxidant and anti-inflammatory properties, this compound is a candidate for investigation in the context of neurodegenerative diseases. Oxidative stress and inflammation are key contributors to neuronal damage in conditions such as Alzheimer's and Parkinson's disease.

Table 3: Neuroprotective Activity of this compound

Cell Line Stressor Endpoint % Protection / IC₅₀
PC12 Oxidative stress Cell Viability Data not available
SH-SY5Y Neurotoxin Apoptosis Data not available

Note: Specific data on the neuroprotective effects of this compound are not currently available in the cited literature.

Signaling Pathways

The therapeutic effects of homoisoflavonoids are often mediated through the modulation of specific intracellular signaling pathways. Based on studies of related compounds, the following pathways are of interest for this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade plays a crucial role in inflammation. Studies on other homoisoflavonoids from Ophiopogon japonicus have shown that they can inhibit the phosphorylation of key MAPK components, such as extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) AP1->Cytokines Compound This compound Compound->MKKs Inhibition (Postulated)

Caption: Postulated inhibition of the MAPK signaling pathway.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway

PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Activation of PPARα can lead to the upregulation of genes involved in fatty acid oxidation and the downregulation of inflammatory genes. While direct evidence is lacking for this compound, other natural compounds have been shown to activate PPARα, suggesting a potential mechanism for its observed biological activities.

PPARa_Pathway Compound This compound PPARa PPARα Compound->PPARa Activation (Postulated) RXR RXR PPARa->RXR Heterodimerization Inflammation Inflammatory Gene Expression (e.g., NF-κB) PPARa->Inflammation Inhibition PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation) PPRE->Gene_Expression

Caption: Postulated activation of the PPARα signaling pathway.

Experimental Protocols

Detailed experimental protocols for evaluating the biological activities of compounds like this compound are crucial for reproducible research. The following are generalized protocols based on standard methodologies in the field.

Anti-Inflammatory Activity Assay (Nitric Oxide Production)
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite (B80452) Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Neuroprotective Activity Assay (MTT Assay)
  • Cell Culture: Culture PC12 or SH-SY5Y cells in an appropriate medium.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Induction of Cytotoxicity: Expose the cells to a neurotoxin (e.g., H₂O₂, 6-OHDA, or Aβ peptide) for a further 24 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications stemming from its likely anti-inflammatory and antioxidant properties. However, a significant gap exists in the literature regarding specific quantitative data on its biological activities and a definitive understanding of its molecular mechanisms.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC₅₀ or EC₅₀ values of this compound in a range of anti-inflammatory, antioxidant, and neuroprotective assays.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound, including its effects on the MAPK and PPARα pathways.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory and neurodegenerative diseases.

A more thorough investigation into these areas will be critical to fully assess the therapeutic potential of this compound and to guide its future development as a potential drug candidate.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 6-Aldehydoisoophiopogonone A from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation of 6-aldehydoisoophiopogonone A, a bioactive homoisoflavonoid, from the medicinal plant Ophiopogon japonicus. Two distinct and effective methodologies are presented, catering to different laboratory capabilities and research needs. The first protocol employs a modern combination of Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC), while the second outlines a conventional approach using solvent extraction followed by column chromatography techniques.

Method 1: Supercritical Fluid Extraction and High-Speed Counter-Current Chromatography

This advanced method offers an efficient and environmentally friendly approach for the extraction and purification of this compound, minimizing the use of organic solvents.[1]

Experimental Protocols

1. Supercritical Fluid Extraction (SFE)

  • Plant Material: Dried and powdered tubers of Ophiopogon japonicus.

  • SFE System: Preparative Supercritical Fluid Extraction system.

  • Extraction Parameters:

    • Pressure: 25 MPa

    • Temperature: 55°C

    • Dynamic Extraction Time: 4.0 hours

    • Modifier: 25% Methanol (B129727) in CO2

  • Procedure:

    • Load the powdered plant material into the extraction vessel.

    • Pressurize the system with CO2 and introduce the methanol modifier.

    • Conduct the extraction under the optimized conditions for 4 hours.

    • Collect the crude extract by depressurizing the system and evaporating the methanol.

2. High-Speed Counter-Current Chromatography (HSCCC) Purification

  • HSCCC Instrument: A suitable HSCCC instrument equipped with a pump, sample injection valve, and a UV detector.

  • Two-Phase Solvent System: n-hexane/ethyl acetate (B1210297)/methanol/acetonitrile/water (1.8:1.0:1.0:1.2:1.0 v/v).

  • Procedure:

    • Prepare the two-phase solvent system and equilibrate the HSCCC column with the stationary phase.

    • Dissolve the crude SFE extract in a suitable volume of the solvent mixture.

    • Inject the sample into the HSCCC system.

    • Perform the separation using the mobile phase at a constant flow rate.

    • Monitor the effluent with a UV detector and collect the fractions containing this compound.

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to confirm purity.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Method 2: Conventional Solvent Extraction and Recycling High-Speed Counter-Current Chromatography

This protocol details a more traditional yet robust method for the isolation of this compound, utilizing common laboratory equipment.[2][3]

Experimental Protocols

1. Solvent Extraction

  • Plant Material: Dried and powdered fibrous roots of Ophiopogon japonicus.

  • Extraction Solvent: 70% Ethanol (B145695).

  • Procedure:

    • Macerate the powdered plant material with 70% ethanol at room temperature.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

    • Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate.

    • Collect the ethyl acetate fraction, which is enriched with homoisoflavonoids.

2. Silica (B1680970) Gel Column Chromatography (SGCC) Pre-separation

  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase: Gradient of petroleum ether and ethyl acetate (from 50:1 to 2:1 v/v).

  • Procedure:

    • Pack a glass column with silica gel slurried in petroleum ether.

    • Load the concentrated ethyl acetate fraction onto the column.

    • Elute the column with the petroleum ether-ethyl acetate gradient.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

    • Combine the relevant fractions for further purification.

3. Recycling High-Speed Counter-Current Chromatography (rHSCCC) Purification

  • rHSCCC Instrument: A recycling HSCCC system.

  • Two-Phase Solvent System: n-hexane–ethyl acetate–methanol–acetonitrile–water (3:2:3.5:1:0.5 v/v).

  • Procedure:

    • Prepare the solvent system and equilibrate the rHSCCC column.

    • Dissolve the pre-purified fraction from SGCC in the solvent mixture.

    • Inject the sample and perform the separation.

    • Utilize the recycling mode to enhance the resolution of closely eluting compounds.

    • Monitor the effluent at 285 nm and collect the fraction corresponding to this compound.[2][3]

    • Confirm the purity of the isolated compound using HPLC.

    • Evaporate the solvent to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data from the two isolation methods.

ParameterMethod 1: SFE-HSCCC[1]Method 2: Solvent Extraction-rHSCCC[2][3]
Starting Material 140 mg crude extractNot specified
Yield of this compound 4.1 mg16 mg
Purity of this compound 98.3%97.82%

Mandatory Visualization

experimental_workflow_1 start Dried Ophiopogon japonicus Tubers sfe Supercritical Fluid Extraction (SFE) (25 MPa, 55°C, 4h, 25% MeOH) start->sfe crude_extract Crude Extract (140 mg) sfe->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) (n-hexane/EtOAc/MeOH/ACN/H2O 1.8:1.0:1.0:1.2:1.0) crude_extract->hsccc hplc_analysis HPLC Analysis for Purity Check hsccc->hplc_analysis final_product Pure this compound (4.1 mg, 98.3% purity) hplc_analysis->final_product

SFE and HSCCC Workflow for Isolation.

experimental_workflow_2 start Dried Ophiopogon japonicus Fibrous Roots extraction 70% Ethanol Extraction start->extraction partition Liquid-Liquid Partitioning (Petroleum Ether & Ethyl Acetate) extraction->partition sgcc Silica Gel Column Chromatography (SGCC) (Petroleum Ether-EtOAc Gradient) partition->sgcc Ethyl Acetate Fraction rhsccc Recycling HSCCC (n-hexane/EtOAc/MeOH/ACN/H2O 3:2:3.5:1:0.5) sgcc->rhsccc Pre-purified Fraction hplc_analysis HPLC Purity Analysis rhsccc->hplc_analysis final_product Pure this compound (16 mg, 97.82% purity) hplc_analysis->final_product

Conventional Extraction and rHSCCC Workflow.

References

Application Notes and Protocols for Supercritical Fluid Extraction of 6-Aldehydoisoophiopogonone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid that can be isolated from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl, a plant used in traditional medicine.[1] This class of compounds has garnered interest for its potential pharmacological activities. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a green and efficient technology for the selective extraction of natural products. This document provides detailed application notes and protocols for the extraction of this compound using SFE, based on established scientific literature.

Data Presentation: Supercritical Fluid Extraction of Homoisoflavonoids

The following table summarizes the quantitative data from the optimized supercritical fluid extraction of homoisoflavonoids from Ophiopogon japonicus, including this compound.

ParameterValueReference
Extraction Method Supercritical Fluid Extraction (SFE)Ma C, et al. (2009)
Raw Material Dried roots of Ophiopogon japonicusMa C, et al. (2009)
Target Compound This compoundMa C, et al. (2009)
Pressure 25 MPaMa C, et al. (2009)
Temperature 55 °CMa C, et al. (2009)
Dynamic Extraction Time 4.0 hoursMa C, et al. (2009)
Modifier 25% Methanol (B129727) in CO₂Ma C, et al. (2009)
Yield of Crude Extract Not specified
Yield of Pure Compound 4.1 mg from 140 mg of crude extractMa C, et al. (2009)
Purity of Compound 98.3%Ma C, et al. (2009)

Experimental Protocols

Preparation of Plant Material
  • Procurement: Obtain dried roots of Ophiopogon japonicus.

  • Grinding: Grind the dried roots into a fine powder to increase the surface area for efficient extraction. A particle size of 40-60 mesh is recommended.

  • Drying: Dry the powdered material in an oven at 60°C for 4 hours to reduce the moisture content, which can negatively impact extraction efficiency.

  • Storage: Store the dried powder in a desiccator to prevent reabsorption of moisture before extraction.

Supercritical Fluid Extraction (SFE) Protocol

This protocol is based on the optimized conditions reported by Ma C, et al. (2009).

  • Apparatus: A preparative SFE system equipped with a high-pressure pump for CO₂, a co-solvent pump, an extraction vessel, a temperature controller, and a back-pressure regulator.

  • Loading the Extractor:

    • Accurately weigh the desired amount of powdered Ophiopogon japonicus root.

    • Pack the powder uniformly into the extraction vessel. Glass wool can be placed at the ends of the vessel to prevent the powder from being carried away by the fluid stream.

  • Setting the Parameters:

    • Set the extraction vessel temperature to 55°C.

    • Pressurize the system with CO₂ to 25 MPa using the high-pressure pump.

    • Introduce methanol as a modifier at a concentration of 25% of the total fluid flow rate using the co-solvent pump.

  • Extraction Process:

    • Begin the dynamic extraction and maintain the set parameters for a duration of 4.0 hours.

    • The supercritical fluid containing the extracted compounds will pass through the back-pressure regulator and into a collection vessel.

  • Collection of the Extract:

    • Depressurize the system. The CO₂ will vaporize, leaving the crude extract in the collection vessel.

    • Collect the crude extract and store it at -20°C for further analysis and purification.

Quantification of this compound (Post-Extraction)

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound in the crude extract.

  • HPLC System: An HPLC system equipped with a C18 column, a UV detector, and a data acquisition system.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound in methanol.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation:

    • Dissolve a known amount of the crude SFE extract in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualizations

Supercritical Fluid Extraction Workflow

SFE_Workflow cluster_prep Material Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis OJ_Root Ophiopogon japonicus Root Grinding Grinding OJ_Root->Grinding Drying Drying Grinding->Drying SFE_System SFE System Drying->SFE_System Load into Extractor Parameters Set Parameters: - Pressure: 25 MPa - Temperature: 55°C - Time: 4.0 h - Modifier: 25% MeOH SFE_System->Parameters Extraction Dynamic Extraction Parameters->Extraction Collection Extract Collection Extraction->Collection Crude_Extract Crude Extract Collection->Crude_Extract Yields HPLC_Analysis HPLC Analysis Crude_Extract->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification Final_Product Final_Product Quantification->Final_Product Pure this compound Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway MAPK Signaling Pathway cluster_response Inflammatory Response LPS LPS MAPKKK MAPKKK LPS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK ERK ERK1/2 MAPKK->ERK JNK JNK MAPKK->JNK Pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-1β, IL-6) ERK->Pro_inflammatory Induces NO_Production NO Production ERK->NO_Production Induces JNK->Pro_inflammatory Induces JNK->NO_Production Induces Compound This compound Compound->ERK Inhibits Phosphorylation Compound->JNK Inhibits Phosphorylation

References

Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) Separation of 6-Aldehydoisoophiopogonone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid found in the fibrous roots of Ophiopogon japonicus. Homoisoflavonoids from this plant have garnered significant interest due to their potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. High-Speed Counter-Current Chromatography (HSCCC) offers an efficient method for the isolation and purification of these compounds, eliminating the need for solid support matrices and reducing the risk of sample adsorption and degradation. This document provides detailed application notes and protocols for the successful separation of this compound using HSCCC.

Data Presentation

The following tables summarize the quantitative data related to the extraction and purification of this compound.

Table 1: Extraction and Pre-separation of Homoisoflavonoids from Ophiopogon japonicus

ParameterValueReference
Starting MaterialDried fibrous roots of Ophiopogon japonicus[1][2]
Extraction Solvent70% Ethanol[1][2]
Extraction MethodUltrasonic-assisted extraction[1]
Pre-separation TechniqueSilica (B1680970) gel column chromatography[1][2]
Elution GradientPetroleum ether-ethyl acetate (B1210297) (50:1 to 2:1, v/v)[1][2]

Table 2: HSCCC Separation of this compound

ParameterValueReference
Target CompoundThis compound[1][2]
HSCCC InstrumentTBE-300C or similar[3][4]
Two-Phase Solvent Systemn-hexane-ethyl acetate-methanol-acetonitrile-water (3:2:3.5:1:0.5, v/v)[1][2]
Revolution Speed800-850 rpm[3][4]
Mobile Phase Flow Rate1.5 - 2.0 mL/min[5]
Detection Wavelength285 nm[1]
Purity of Isolated Compound97.82%[1][2]
Recovery16 mg from 1 kg of dried roots[1][2]

Experimental Protocols

This section outlines the detailed methodologies for the extraction, pre-separation, and final purification of this compound.

Preparation of Crude Extract
  • Grinding: Grind the dried fibrous roots of Ophiopogon japonicus to a fine powder (approximately 60 mesh).

  • Extraction:

    • Place 1 kg of the powdered roots in a suitable vessel.

    • Add a 10-fold volume of 70% ethanol.

    • Perform ultrasonic-assisted extraction for a defined period (e.g., 30 minutes).

    • Repeat the extraction process twice.

  • Concentration: Combine the extracts and concentrate them using a rotary evaporator to obtain a brown syrup.

  • Liquid-Liquid Extraction:

    • Suspend the syrup in water.

    • Successively partition the aqueous suspension with petroleum ether, ethyl acetate, and n-butanol to obtain different fractions. The target homoisoflavonoids will be concentrated in the ethyl acetate fraction.

Pre-separation by Silica Gel Column Chromatography
  • Column Preparation: Pack a silica gel column with an appropriate amount of silica gel suspended in petroleum ether.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of petroleum ether and load it onto the column.

  • Gradient Elution: Elute the column with a gradient of petroleum ether-ethyl acetate, starting from a ratio of 50:1 and gradually increasing the polarity to 2:1 (v/v).

  • Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing homoisoflavonoids.

  • Pooling and Concentration: Combine the fractions rich in the target compounds and concentrate them to dryness.

HSCCC Separation of this compound
  • Preparation of the Two-Phase Solvent System:

    • Prepare a mixture of n-hexane, ethyl acetate, methanol, acetonitrile, and water in the volume ratio of 3:2:3.5:1:0.5.

    • Thoroughly equilibrate the mixture in a separatory funnel at room temperature.

    • Separate the upper and lower phases and degas them by ultrasonication for 30 minutes before use.

  • HSCCC Instrument Setup:

    • Use a High-Speed Counter-Current Chromatography instrument (e.g., TBE-300C).

    • Fill the column with the upper phase as the stationary phase.

  • Sample Preparation: Dissolve the pre-separated fraction containing this compound in the stationary phase.

  • HSCCC Operation:

    • Set the revolution speed to 800-850 rpm.

    • Pump the lower phase as the mobile phase at a flow rate of 1.5-2.0 mL/min.

    • After the system reaches hydrodynamic equilibrium, inject the sample solution.

    • Monitor the effluent at 285 nm.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the peaks of interest.

    • Analyze the purity of the collected fractions by HPLC.

    • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_preseparation Pre-separation cluster_hsccc HSCCC Purification start Dried Fibrous Roots of O. japonicus extraction 70% Ethanol Ultrasonic Extraction start->extraction concentration1 Concentration extraction->concentration1 partition Liquid-Liquid Partitioning concentration1->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate sgcc Silica Gel Column Chromatography ethyl_acetate->sgcc fractions Collect Fractions sgcc->fractions homoisoflavonoid_fraction Homoisoflavonoid-rich Fraction fractions->homoisoflavonoid_fraction hsccc Recycling HSCCC homoisoflavonoid_fraction->hsccc separation Separation of this compound hsccc->separation analysis Purity Analysis (HPLC) separation->analysis final_product Purified this compound analysis->final_product

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway Modulation

Homoisoflavonoids isolated from Ophiopogon japonicus have been shown to exhibit anti-inflammatory properties, potentially through the inhibition of the MAPK signaling pathway. The diagram below illustrates a simplified representation of the MAPK/ERK pathway, which is a key regulator of inflammation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk ap1 AP-1 erk->ap1 homoisoflavonoid This compound (Potential Inhibitor) homoisoflavonoid->mek gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) ap1->gene

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

References

Application Note: Structural Elucidation of 6-Aldehydoisoophiopogonone A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus, a plant used in traditional medicine. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational chemical information for understanding its biological activity and for potential synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution. This application note provides a detailed protocol for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is paramount for structural elucidation. The following table summarizes the assigned chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and key 2D NMR correlations (COSY, HSQC, and HMBC) for this compound.

Disclaimer: The following NMR data is a representative example based on the known structure of this compound and typical chemical shifts observed for similar homoisoflavonoid compounds. It is intended for illustrative purposes to guide researchers in their analytical work.

Table 1: ¹H and ¹³C NMR Data and 2D Correlations for this compound (in DMSO-d₆)

PositionδC (ppm)δH (ppm, mult., J in Hz)COSY CorrelationsHSQC CorrelationHMBC Correlations
2162.58.15 (s)-CHC-3, C-4, C-9
3110.2----
4181.8----
4a104.5----
5164.1----
5-OH-12.90 (s)--C-4a, C-5, C-6
6108.7----
6-CHO192.310.35 (s)-CHC-5, C-6, C-7
7165.8----
7-OH-10.80 (s, br)--C-6, C-7, C-8
8105.9----
8a158.2----
8-CH₃8.92.15 (s)-CH₃C-7, C-8, C-8a
930.83.80 (s)-CH₂C-2, C-3, C-4, C-1', C-2', C-6'
1'132.1----
2'109.56.85 (d, J = 1.5)H-6'CHC-9, C-3', C-4', C-6'
3'147.9----
4'146.8----
5'108.36.78 (d, J = 8.0)H-6'CHC-1', C-3', C-4'
6'121.86.72 (dd, J = 8.0, 1.5)H-2', H-5'CHC-9, C-1', C-2', C-4'
OCH₂O101.25.95 (s)-CH₂C-3', C-4'

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: zg30

    • Solvent: DMSO

    • Temperature: 298 K

    • Spectral Width: 20 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Solvent: DMSO

    • Temperature: 298 K

    • Spectral Width: 240 ppm

    • Acquisition Time: 1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Pulse Program: dept135

    • Purpose: To differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

    • Parameters: Use standard instrument parameters.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Purpose: To identify proton-proton scalar couplings (¹H-¹H correlations).

    • Spectral Width (F1 and F2): 12 ppm

    • Number of Increments: 256

    • Number of Scans per Increment: 8

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Purpose: To identify direct one-bond proton-carbon correlations (¹H-¹³C).

    • ¹H Spectral Width (F2): 12 ppm

    • ¹³C Spectral Width (F1): 180 ppm

    • ¹J(C,H) Coupling Constant: Optimized for 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Purpose: To identify long-range (2-3 bond) proton-carbon correlations.

    • ¹H Spectral Width (F2): 12 ppm

    • ¹³C Spectral Width (F1): 220 ppm

    • Long-range J(C,H) Coupling Constant: Optimized for 8 Hz

Mandatory Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Interpretation & Structure Assembly H1_NMR ¹H NMR Proton_Env Determine Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Identify Carbon Types (CH₃, CH₂, CH, Cq) C13_NMR->Carbon_Types DEPT DEPT DEPT->Carbon_Types COSY COSY HH_Connectivity Establish ¹H-¹H Spin Systems COSY->HH_Connectivity HSQC HSQC CH_Connectivity Assign Directly Bonded C-H Pairs HSQC->CH_Connectivity HMBC HMBC Fragment_Assembly Connect Fragments via Long-Range Correlations HMBC->Fragment_Assembly Proton_Env->HH_Connectivity Carbon_Types->CH_Connectivity HH_Connectivity->CH_Connectivity CH_Connectivity->Fragment_Assembly Final_Structure Propose Final Structure Fragment_Assembly->Final_Structure

NMR Structural Elucidation Workflow
Key HMBC Correlations for Structural Assembly

The following diagram highlights the key Heteronuclear Multiple Bond Correlation (HMBC) signals that are crucial for assembling the molecular fragments of this compound.

G cluster_A Chromone Core cluster_B Connecting Methylene & B-Ring cluster_C Key Carbon Atoms H2 H-2 (δ 8.15) C4 C-4 (δ 181.8) H2->C4 ³J C3 C-3 (δ 110.2) H2->C3 ²J H_CHO 6-CHO (δ 10.35) C6 C-6 (δ 108.7) H_CHO->C6 ²J C7 C-7 (δ 165.8) H_CHO->C7 ³J H_Me 8-CH₃ (δ 2.15) H_Me->C7 ²J C8a C8a H_Me->C8a ³J H9 H-9 (δ 3.80) H9->C3 ²J C1_prime C-1' (δ 132.1) H9->C1_prime ²J H_OCHO OCH₂O (δ 5.95) C3_prime C-3' (δ 147.9) H_OCHO->C3_prime ²J C4_prime C-4' (δ 146.8) H_OCHO->C4_prime ²J H_Arom_B H-2', H-5', H-6' (δ 6.72-6.85) H_Arom_B->C1_prime ²J, ³J

Key HMBC Correlations

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. By following the detailed protocols and data interpretation workflow outlined in this application note, researchers can confidently determine the chemical structure, which is a fundamental requirement for further investigation into its pharmacological properties and potential as a therapeutic agent.

Application Notes and Protocols for Determining the Antioxidant Activity of 6-Aldehydoisoophiopogonone A using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid that can be isolated from the roots of Ophiopogon japonicus[1][2][3], a plant widely used in traditional medicine. Homoisoflavonoids from Ophiopogon japonicus have demonstrated notable antioxidant properties[1][2][3]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and cost-effective method used to evaluate the free-radical scavenging activity of compounds[4][5]. This document provides a detailed protocol for assessing the antioxidant potential of this compound using the DPPH assay, and includes representative data from related compounds found in the same plant.

The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which is deep violet in color and exhibits a strong absorbance at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is converted to its reduced form, DPPH-H, resulting in a color change from violet to pale yellow. This decolorization is proportional to the concentration and efficacy of the antioxidant and can be quantified by measuring the decrease in absorbance[4].

Data Presentation: Antioxidant Activity of Related Homoisoflavonoids

CompoundDPPH Radical Scavenging Activity (μmol TE/g)
Methylophiopogonanone A30.96 ± 0.26
Methylophiopogonanone B45.54 ± 0.24
Ascorbic Acid (Standard)Refer to internal calibration curve
Trolox (Standard)Refer to internal calibration curve

Note: The antioxidant activities of MOPA and MOPB were determined as part of a study on various extracts and compounds from Ophiopogon japonicus root[1][2].

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for conducting the DPPH assay to determine the antioxidant activity of this compound.

Materials and Reagents
  • This compound (or a relevant homoisoflavonoid extract)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol, spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplates or spectrophotometer cuvettes

  • Micropipettes

  • UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

  • Vortex mixer

  • Analytical balance

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

    • Store the solution in a dark bottle at 4°C. It is recommended to prepare this solution fresh daily.

  • Test Sample Stock Solution:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • From this stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 μg/mL) in methanol.

  • Positive Control Stock Solution:

    • Prepare a stock solution of ascorbic acid or Trolox in methanol at a concentration of 1 mg/mL.

    • From this stock solution, prepare a series of dilutions similar to the test sample.

Assay Procedure (96-Well Plate Method)
  • Blank Preparation: In a well of the microplate, add 200 µL of methanol. This will be used to zero the spectrophotometer.

  • Control Preparation: Add 100 µL of the DPPH stock solution to 100 µL of methanol in a well. This represents the maximum absorbance of the DPPH radical.

  • Sample and Standard Reaction:

    • Add 100 µL of each dilution of the test sample (this compound) and the positive control to separate wells of the microplate.

    • To each of these wells, add 100 µL of the DPPH stock solution.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage of DPPH Radical Scavenging Activity: The scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control is the absorbance of the control (DPPH solution in methanol).

    • A_sample is the absorbance of the test sample or standard with the DPPH solution.

  • Determine the IC50 Value:

    • Plot the percentage of scavenging activity against the corresponding concentrations of the test sample and the positive control.

    • The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals. This can be determined by linear regression analysis of the dose-response curve. A lower IC50 value indicates a higher antioxidant activity.

Visualizations

DPPH Radical Scavenging Mechanism

The following diagram illustrates the chemical principle of the DPPH assay, where the stable DPPH radical is neutralized by an antioxidant (AH), resulting in a color change.

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Violet) DPPH_Reduced DPPH-H (Yellow) DPPH_Radical->DPPH_Reduced Hydrogen Atom Transfer Antioxidant AH (Antioxidant) Radical_Product A• (Antioxidant Radical) Antioxidant->Radical_Product

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Experimental Workflow for DPPH Assay

This diagram outlines the sequential steps involved in performing the DPPH antioxidant assay.

DPPH_Workflow prep 1. Prepare Solutions - DPPH Stock (0.1 mM) - Test Compound Dilutions - Positive Control Dilutions setup 2. Assay Setup (96-well plate) - Add 100 µL of Sample/Control to wells prep->setup reaction 3. Initiate Reaction - Add 100 µL of DPPH solution to each well setup->reaction incubation 4. Incubation - 30 minutes in the dark at room temperature reaction->incubation measurement 5. Measure Absorbance - Read at 517 nm incubation->measurement analysis 6. Data Analysis - Calculate % Scavenging Activity - Determine IC50 Value measurement->analysis

Caption: Step-by-step workflow of the DPPH antioxidant assay.

References

Application Notes and Protocols for ABTS Assay: Evaluating the Free Radical Scavenging Capacity of 6-Aldehydoisoophiopogonone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aldehydoisoophiopogonone A is a homoisoflavonoid isolated from the tuberous roots of Ophiopogon japonicus[1][2], a plant widely used in traditional medicine. Homoisoflavonoids are a unique subclass of flavonoids that have demonstrated a range of pharmacological activities, including anti-inflammatory, and antioxidant properties[3][4][5]. The antioxidant potential of these compounds is of significant interest in drug development for conditions associated with oxidative stress.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely employed method to determine the total antioxidant capacity of natural and synthetic compounds.[6] The assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance at 734 nm.[6] The reduction of ABTS•+ by an antioxidant to its colorless form is proportional to the antioxidant's concentration and potency.[6] These application notes provide a detailed protocol for utilizing the ABTS assay to assess the free radical scavenging activity of this compound.

Principle of the ABTS Assay

The ABTS assay is based on the generation of the ABTS radical cation (ABTS•+) through the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate or ammonium (B1175870) persulfate.[6] When an antioxidant, such as this compound, is introduced to the pre-formed radical solution, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a decrease in the solution's absorbance at 734 nm.[4][6] The extent of this decolorization, measured spectrophotometrically, is indicative of the sample's free radical scavenging activity. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[5]

Data Presentation

Compound/ExtractABTS Radical Scavenging Activity (TEAC, mmol Trolox/g)
Methylophiopogonanone A (MOPA) 1.89 ± 0.04
Methylophiopogonanone B (MOPB) 2.35 ± 0.05
Chloroform/Methanol Extract 1.12 ± 0.03
Methanol Extract 0.85 ± 0.02
70% Ethanol (B145695) Extract 0.66 ± 0.02
Trolox (Standard) Not Applicable (used for standard curve)
BHT (Butylhydroxytoluene - Standard) 1.25 ± 0.03

This data is adapted from a study on related homoisoflavonoids and is intended to be illustrative.[3][6][7]

Experimental Protocols

Preparation of Reagents

a) 7 mM ABTS Stock Solution:

  • Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water. This solution should be freshly prepared.

b) 2.45 mM Potassium Persulfate Solution:

  • Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water. This solution should be freshly prepared.

c) ABTS•+ Radical Cation Working Solution:

  • Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.[8]

  • The resulting ABTS•+ solution will have a dark blue-green color.

d) Diluted ABTS•+ Solution:

  • Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

e) Trolox Standard Solutions:

  • Prepare a 1 mM stock solution of Trolox in a suitable solvent (e.g., ethanol).

  • From the stock solution, prepare a series of standard dilutions ranging from 0 to 500 µM.

f) this compound Sample Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a series of dilutions of the stock solution to determine the IC50 value (the concentration required to scavenge 50% of the ABTS radicals).

ABTS Assay Procedure (Microplate Method)
  • Pipette 20 µL of the Trolox standards, this compound samples, and a solvent blank into separate wells of a 96-well microplate.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Shake the microplate for 1 minute and then incubate in the dark at room temperature for 6 minutes.

  • Measure the absorbance of each well at 734 nm using a microplate reader.

Data Analysis and Calculation
  • Calculate the percentage of ABTS•+ radical scavenging for each sample and standard using the following formula:

    Where:

    • Abs_control is the absorbance of the blank (solvent with ABTS•+ solution).

    • Abs_sample is the absorbance of the sample or standard with ABTS•+ solution.

  • Plot a standard curve of the percentage inhibition versus the concentration of the Trolox standards.

  • Determine the IC50 value for this compound by plotting its percentage inhibition against the different concentrations used. The IC50 value is the concentration that causes 50% inhibition.

  • The Trolox Equivalent Antioxidant Capacity (TEAC) can be calculated from the standard curve, expressing the antioxidant capacity of the sample in terms of Trolox equivalents.

Visualizations

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_samples Sample & Standard Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS 7 mM ABTS Solution ABTS_Radical ABTS•+ Stock Solution (Incubate 12-16h in dark) ABTS->ABTS_Radical K2S2O8 2.45 mM K2S2O8 Solution K2S2O8->ABTS_Radical Diluted_ABTS Diluted ABTS•+ Solution (Absorbance ~0.7 at 734 nm) ABTS_Radical->Diluted_ABTS Add_ABTS Add Diluted ABTS•+ Solution Diluted_ABTS->Add_ABTS Compound This compound (Serial Dilutions) Microplate Add Samples/Standards to 96-well Microplate Compound->Microplate Trolox Trolox Standard (Serial Dilutions) Trolox->Microplate Microplate->Add_ABTS Incubate Incubate for 6 min in the dark Add_ABTS->Incubate Read_Absorbance Read Absorbance at 734 nm Incubate->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Plot_Curve Plot Standard Curve (% Inhibition vs. Trolox Conc.) Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 of Compound Calc_Inhibition->Calc_IC50 Calc_TEAC Calculate TEAC Plot_Curve->Calc_TEAC

Caption: Experimental workflow for the ABTS free radical scavenging assay.

Antioxidant_Signaling_Pathway ROS Oxidative Stress (e.g., ROS) p38_MAPK p38 MAPK Pathway ROS->p38_MAPK Activates NFkB_Activation NF-κB Pathway ROS->NFkB_Activation Activates Compound This compound Compound->ROS Scavenges Compound->p38_MAPK Inhibits Compound->NFkB_Activation Inhibits Pathway_Node Pathway_Node Effect_Node Effect_Node Inflammatory_Response Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) p38_MAPK->Inflammatory_Response Leads to p38_MAPK->Inflammatory_Response Cellular_Protection Reduced Inflammation & Cellular Protection NFkB_Activation->Inflammatory_Response Leads to NFkB_Activation->Inflammatory_Response

Caption: Plausible antioxidant signaling pathway influenced by homoisoflavonoids.

References

Cell Viability and Apoptosis Induction Following 6-Aldehydoisoophiopogonone A Treatment

Author: BenchChem Technical Support Team. Date: December 2025

1

[2] Exploring the Mechanism of Action of Homoisoflavonoids from Ophiopogon japonicus as Potential Anti-Myocardial Ischemia Agents Based on Network Pharmacology and In Vitro Experiments - PMC (2022-09-28) In the present study, a total of 15 homoisoflavonoids were identified from the ethyl acetate (B1210297) extract of Ophiopogon japonicus, including two new compounds, namely, ophiopogonone Q (1) and ophiopogonone R (2). ... In addition, the protective effects of the five most abundant homoisoflavonoids, namely, ophiopogonanone A (5), ophiopogonone A (6), ophiopogonone D (8), methylophiopogonanone A (11), and 6-aldehydoisoophiopogonone A (14), on H9c2 cardiomyocytes with oxygen–glucose deprivation/reoxygenation (OGD/R) injury were evaluated. ... (2022-09-28) The results showed that all five compounds significantly increased the cell viability of OGD/R-injured H9c2 cells and reduced the production of reactive oxygen species (ROS), malondialdehyde (MDA), and lactate (B86563) dehydrogenase (LDH). Furthermore, network pharmacology analysis was used to predict the potential targets and signaling pathways of these five homoisoflavonoids in the treatment of myocardial ischemia. The results showed that AKT1, CASP3, TNF, IL6, and JUN may be the key targets, and the PI3K-Akt signaling pathway and apoptosis may be the key pathways. ... (2022-09-28) this compound (14) ... In addition, the protective effects of the five most abundant homoisoflavonoids, namely, ophiopogonanone A (5), ophiopogonone A (6), ophiopogonone D (8), methylophiopogonanone A (11), and this compound (14), on H9c2 cardiomyocytes with oxygen–glucose deprivation/reoxygenation (OGD/R) injury were evaluated. The results showed that all five compounds significantly increased the cell viability of OGD/R-injured H9c2 cells and reduced the production of reactive oxygen species (ROS), malondialdehyde (MDA), and lactate dehydrogenase (LDH). ... (2022-09-28) The results showed that all five compounds significantly increased the cell viability of OGD/R-injured H9c2 cells and reduced the production of reactive oxygen species (ROS), malondialdehyde (MDA), and lactate dehydrogenase (LDH). Furthermore, network pharmacology analysis was used to predict the potential targets and signaling pathways of these five homoisoflavonoids in the treatment of myocardial ischemia. The results showed that AKT1, CASP3, TNF, IL6, and JUN may be the key targets, and the PI3K-Akt signaling pathway and apoptosis may be the key pathways. ... (2022-09-28) In the present study, a total of 15 homoisoflavonoids were identified from the ethyl acetate extract of Ophiopogon japonicus, including two new compounds, namely, ophiopogonone Q (1) and ophiopogonone R (2). ... In addition, the protective effects of the five most abundant homoisoflavonoids, namely, ophiopogonanone A (5), ophiopogonone A (6), ophiopogonone D (8), methylophiopogonanone A (11), and this compound (14), on H9c2 cardiomyocytes with oxygen–glucose deprivation/reoxygenation (OGD/R) injury were evaluated. --INVALID-LINK-- NOTE & PROTOCOL**

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a homoisoflavonoid compound that can be isolated from Ophiopogon japonicus[2][3]. This document provides detailed protocols for assessing cell viability and investigating the induction of apoptosis in cell cultures treated with this compound. The methodologies described herein are fundamental for evaluating the cytotoxic and apoptotic potential of this compound, which is crucial in the fields of drug discovery and cancer research. Recent studies have shown that this compound, among other homoisoflavonoids, can significantly increase the cell viability of H9c2 cardiomyocytes subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) injury[2]. This suggests a potential protective role in certain contexts, while other similar compounds have been shown to induce apoptosis in cancer cell lines. The protocols provided include the MTT assay for cell viability and Annexin V/PI staining for the detection of apoptosis by flow cytometry.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability by MTT Assay

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Apoptosis Analysis by Annexin V/PI Staining

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-) (Mean ± SD)% Early Apoptotic Cells (Annexin V+ / PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (Mean ± SD)% Necrotic Cells (Annexin V- / PI+) (Mean ± SD)
0 (Vehicle Control)
10
25
50

Experimental Protocols

Cell Culture and Treatment
  • Culture the desired cell line (e.g., HeLa, MCF-7, or a relevant cancer cell line) in appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Seed the cells in multi-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[6][7]

Materials:

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[8]

  • DMSO or a suitable solubilization solution[6]

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[8]

  • Treat the cells with varying concentrations of this compound and a vehicle control for the desired duration.

  • After the treatment period, add 10-20 µL of MTT solution to each well.[6][8]

  • Incubate the plate for 3-4 hours at 37°C.[6][7]

  • Carefully remove the medium containing MTT.[4]

  • Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[4][6]

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Annexin V/PI Staining for Apoptosis Detection

Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[9] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[9] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat them with this compound as described in section 2.1.

  • Harvest the cells, including any floating cells in the medium. For adherent cells, use a gentle dissociation method like trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at approximately 300-500 x g for 5 minutes.[10][11]

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]

  • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[10]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Add 5 µL of Propidium Iodide (PI) staining solution.[10]

  • Add 400 µL of 1X binding buffer to each tube.[11][12]

  • Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[12]

Visualization of Pathways and Workflows

Signaling Pathways

The precise signaling pathway activated by this compound leading to apoptosis is a subject of ongoing research. However, related compounds and general apoptotic pathways suggest the involvement of key signaling cascades. Network pharmacology analysis of homoisoflavonoids, including this compound, has suggested that the PI3K-Akt signaling pathway and apoptosis may be key pathways, with AKT1, CASP3, TNF, and IL6 as potential key targets[2]. Apoptosis is generally mediated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the cleavage of cellular substrates and ultimately, cell death.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 6-A This compound DR Death Receptors (e.g., Fas, TNFR) 6-A->DR Mito Mitochondria 6-A->Mito C8 Caspase-8 DR->C8 C3 Caspase-3 (Executioner Caspase) C8->C3 CytC Cytochrome c Mito->CytC C9 Caspase-9 CytC->C9 C9->C3 Apoptosis Apoptosis C3->Apoptosis

Caption: Putative Apoptotic Signaling Pathways.

Experimental Workflows

cluster_mtt MTT Assay Workflow cluster_flow Annexin V/PI Staining Workflow mtt_s1 Seed Cells in 96-well Plate mtt_s2 Treat with this compound mtt_s1->mtt_s2 mtt_s3 Add MTT Reagent mtt_s2->mtt_s3 mtt_s4 Incubate (3-4 hours) mtt_s3->mtt_s4 mtt_s5 Add Solubilization Solution mtt_s4->mtt_s5 mtt_s6 Measure Absorbance (570 nm) mtt_s5->mtt_s6 flow_s1 Seed Cells in 6-well Plate flow_s2 Treat with this compound flow_s1->flow_s2 flow_s3 Harvest and Wash Cells flow_s2->flow_s3 flow_s4 Resuspend in Binding Buffer flow_s3->flow_s4 flow_s5 Stain with Annexin V & PI flow_s4->flow_s5 flow_s6 Analyze by Flow Cytometry flow_s5->flow_s6

Caption: Experimental Workflows for Cell Viability and Apoptosis Assays.

cluster_analysis Data Analysis and Interpretation start Start | Cell Treatment with this compound MTT_Assay MTT Assay Measure Metabolic Activity Assess Cell Viability start->MTT_Assay AnnexinV_PI_Staining Annexin V/PI Staining Detect Phosphatidylserine Exposure Differentiate Apoptotic vs. Necrotic Cells start->AnnexinV_PI_Staining analysis Quantitative Analysis - % Cell Viability - % Apoptotic Cells pathway Pathway Investigation (e.g., Western Blot for Caspases) analysis->pathway conclusion Conclusion on Cytotoxicity and Mechanism of Action pathway->conclusion MTT_Assay->analysis AnnexinV_PI_Staining->analysis

Caption: Logical Relationship of Experimental Procedures.

References

Measuring the Impact of 6-Aldehydoisoophiopogonone A on Nitric Oxide Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of 6-Aldehydoisoophiopogonone A, a homoisoflavonoid potentially isolated from Ophiopogon japonicus, on the production of nitric oxide (NO) in a cellular context. Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation, and its modulation is a key target in the development of anti-inflammatory therapeutics.[1] The protocols outlined below detail the necessary steps to quantify NO production, assess cell viability, and investigate the potential molecular mechanisms of action, including the expression of iNOS and the involvement of key signaling pathways.

Data Presentation

The following tables are structured to present quantitative data that would be generated from the described experimental protocols. This format allows for a clear and concise comparison of the effects of this compound.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Nitrite (B80452) Concentration (µM)% Inhibition of NO Production
Control (untreated)-Below Detection Limit-
LPS (1 µg/mL)-55.8 ± 4.20%
LPS + this compound148.5 ± 3.913.1%
LPS + this compound535.2 ± 2.836.9%
LPS + this compound1021.7 ± 1.961.1%
LPS + this compound2510.3 ± 1.181.5%
L-NAME (Positive Control)1005.6 ± 0.790.0%

Data are presented as mean ± standard deviation (n=3). L-NAME (Nω-Nitro-L-arginine methyl ester) is a known inhibitor of nitric oxide synthase.

Table 2: Cytotoxicity of this compound in RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Cell Viability (%)
Control (untreated)-100%
This compound199.1 ± 2.5
This compound598.5 ± 3.1
This compound1097.2 ± 2.8
This compound2595.8 ± 3.5
This compound5088.4 ± 4.1

Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 macrophage cells are a suitable model for studying inflammation and nitric oxide production.

  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates (for NO and viability assays) or 6-well plates (for Western blotting) and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

Nitric Oxide Production Measurement (Griess Assay)

This assay quantifies nitrite, a stable and soluble breakdown product of nitric oxide, in the cell culture supernatant.[2][3][4][5]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this product is proportional to the nitrite concentration.[5]

  • Procedure:

    • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

    • In a new 96-well plate, add 50 µL of supernatant.

    • Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cell Viability Assessment (MTT Assay)

It is crucial to determine if the reduction in nitric oxide production is due to the inhibitory effect of the compound or simply due to cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9][10]

  • Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.[7][10] The amount of formazan produced is proportional to the number of living cells.[6]

  • Procedure:

    • After removing the supernatant for the Griess assay, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8]

    • Incubate the plate for 4 hours at 37°C.[7][8]

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[8]

    • Incubate the plate overnight in the incubator.[7]

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[7]

    • Express cell viability as a percentage relative to the untreated control cells.

Western Blot Analysis of iNOS Expression

To investigate if this compound inhibits nitric oxide production by downregulating the expression of the iNOS enzyme, Western blotting can be performed.[11]

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects a specific protein (in this case, iNOS) using a primary antibody. A secondary antibody conjugated to an enzyme or fluorophore allows for visualization.

  • Procedure:

    • After treatment in 6-well plates, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.[12]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][13]

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]

    • Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.[12][13]

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12][13]

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[13]

    • Use a loading control, such as β-actin or GAPDH, to normalize the iNOS protein expression levels.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in nitric oxide production and the experimental workflow for assessing the effect of this compound.

G cluster_0 Experimental Workflow A RAW 264.7 Cell Culture B Pre-treatment with This compound A->B C LPS Stimulation (1 µg/mL) B->C D Incubation (24 hours) C->D E Collect Supernatant D->E G Cell Lysate Preparation D->G I MTT Assay for Cell Viability D->I F Griess Assay for Nitric Oxide Measurement E->F H Western Blot for iNOS G->H G cluster_1 NF-κB and MAPK Signaling Pathways in iNOS Induction LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB phosphorylates, leading to degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation AP1->Nucleus translocation iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide iNOS_protein->NO Arg L-Arginine Arg->NO substrate Compound This compound Compound->MAPK inhibits? Compound->IKK inhibits?

References

Application Notes and Protocols for Assessing Anti-inflammatory Activity in LPS-induced RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users: Despite a comprehensive search for "6-Aldehydoisoophiopogonone A" and its specific effects on LPS-induced RAW 264.7 cells, no publicly available research data was found. The following Application Notes and Protocols have been developed as a comprehensive guide for researchers, scientists, and drug development professionals to assess the anti-inflammatory potential of a test compound in this widely used in vitro model. The provided data tables and figures are illustrative examples based on typical results obtained for anti-inflammatory agents.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a cornerstone model for studying inflammatory processes and for the preliminary screening of anti-inflammatory drug candidates. Upon LPS stimulation, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The production of these molecules is largely regulated by the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This document provides detailed protocols for evaluating the anti-inflammatory effects of a test compound on LPS-induced RAW 264.7 cells, including methods for assessing cell viability, measuring key inflammatory mediators, and analyzing the underlying signaling pathways.

Data Presentation: Summarized Quantitative Data

Clear and structured data presentation is crucial for the interpretation and comparison of experimental results. The following tables provide templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Effect of Test Compound on Cell Viability of LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Cell Viability (%)
Control (Untreated)-100 ± 5.2
LPS (1 µg/mL)-98.5 ± 4.8
Test Compound + LPS197.9 ± 5.1
596.3 ± 4.5
1095.8 ± 4.9
2594.2 ± 5.3
5092.1 ± 4.7

Data are presented as mean ± standard deviation (SD) of three independent experiments.

Table 2: Effect of Test Compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (µM)Inhibition (%)
Control (Untreated)-1.2 ± 0.3-
LPS (1 µg/mL)-25.4 ± 2.10
Test Compound + LPS122.1 ± 1.813.0
515.8 ± 1.537.8
109.3 ± 1.163.4
254.5 ± 0.682.3
502.1 ± 0.491.7

Data are presented as mean ± SD of three independent experiments.

Table 3: Effect of Test Compound on Pro-inflammatory Cytokine and Prostaglandin Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)PGE2 (pg/mL)
Control (Untreated)-50 ± 835 ± 642 ± 7
LPS (1 µg/mL)-1250 ± 1101500 ± 1301800 ± 150
Test Compound + LPS11050 ± 951280 ± 1151550 ± 140
5780 ± 70950 ± 851100 ± 100
10450 ± 40580 ± 50650 ± 60
25210 ± 25270 ± 30310 ± 35
50100 ± 15130 ± 20150 ± 25

Data are presented as mean ± SD of three independent experiments.

Experimental Protocols

The following are detailed methodologies for the key experiments required to assess the anti-inflammatory properties of a test compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine/PGE2 assays, and 6-well plates for Western blotting).

    • Allow cells to adhere and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for the desired incubation period (e.g., 24 hours for NO, TNF-α, IL-6, and PGE2 production).

    • Include a vehicle control (e.g., DMSO) for the test compound.

Cell Viability Assay (MTT Assay)
  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Determination (Griess Assay)
  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Use a sodium nitrite (B80452) solution to generate a standard curve to determine the nitrite concentration in the samples.

Cytokine and Prostaglandin Measurement (ELISA)
  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Measure the concentrations of TNF-α, IL-6, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine/prostaglandin concentrations based on the standard curves.

Western Blot Analysis for Signaling Pathway Proteins
  • After the appropriate stimulation time (e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and GAPDH as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in LPS-induced inflammation and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells pretreat Pre-treat with Test Compound start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay NO Production (Griess) stimulate->no_assay cytokine_assay Cytokine/PGE2 (ELISA) stimulate->cytokine_assay western_blot Signaling Proteins (Western Blot) stimulate->western_blot data_quant Quantify Results viability->data_quant no_assay->data_quant cytokine_assay->data_quant pathway_analysis Analyze Signaling Pathways western_blot->pathway_analysis data_quant->pathway_analysis conclusion Draw Conclusions pathway_analysis->conclusion

Caption: Experimental workflow for assessing the anti-inflammatory effects of a test compound.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription TestCompound Test Compound TestCompound->IKK inhibits TestCompound->NFkB_nuc inhibits

Caption: The NF-κB signaling pathway in LPS-stimulated macrophages.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs activates p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK1/2 MKKs->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 activates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Genes activates transcription TestCompound Test Compound TestCompound->MKKs inhibits TestCompound->p38 inhibits TestCompound->JNK inhibits TestCompound->ERK inhibits

Caption: The MAPK signaling pathway in LPS-stimulated macrophages.

Troubleshooting & Optimization

6-Aldehydoisoophiopogonone A solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and experimental guidance related to 6-Aldehydoisoophiopogonone A.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a homoisoflavonoid isolated from the roots of Ophiopogon japonicus (Liliaceae). It is a natural product available as a white to off-white solid and is often used as a reference standard in research.[1]

Q2: In which solvents is this compound soluble?

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in anhydrous, high-purity DMSO. A concentration of up to 40 mg/mL in DMSO has been reported for similar compounds. For cell-based assays, a common starting stock concentration is 10-20 mM. See the detailed protocol below for step-by-step instructions.

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous medium for my experiment. What should I do?

A4: This is a common issue known as "crashing out." To prevent this, ensure the final concentration of DMSO in your aqueous medium is low, typically below 0.5%, as higher concentrations can be cytotoxic and affect experimental results. It is also crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform dispersion.

Q5: What are the known biological activities of this compound?

A5: Homoisoflavonoids from Ophiopogon japonicus have been shown to possess anti-inflammatory properties.[2][3] While direct studies on this compound are limited, related compounds from the same plant have been observed to inhibit the production of inflammatory mediators like nitric oxide (NO).[3] This suggests a potential role in modulating inflammatory signaling pathways.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound
  • Problem: The compound is not fully dissolving in the chosen solvent.

  • Solution:

    • Increase Sonication Time: Place the vial in a bath sonicator for 10-15 minutes.

    • Gentle Warming: Gently warm the solution in a water bath at 37°C for 5-10 minutes. Avoid excessive heat, which could degrade the compound.

    • Solvent Choice: If solubility issues persist in solvents other than DMSO, consider preparing the primary stock solution in 100% DMSO, where it is known to be more soluble.

Issue: Compound Precipitation in Cell Culture Media
  • Problem: The compound precipitates out of the solution after dilution into aqueous cell culture media.

  • Solution:

    • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%).

    • Pre-warm the Medium: Pre-warm your cell culture medium to 37°C before adding the compound stock solution.

    • Rapid Dilution and Mixing: Add the DMSO stock solution dropwise to the pre-warmed medium while vortexing or stirring vigorously to facilitate rapid dispersal.

    • Consider a Co-solvent System for in vivo studies: For animal experiments, a co-solvent system such as DMSO, PEG300, and Tween 80 in saline or PBS can improve solubility and bioavailability.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (B87167) (DMSO) ≥ 40 mg/mL (estimated)Recommended for preparing high-concentration stock solutions.
Ethanol Sparingly solubleMay require warming or sonication.
Methanol Sparingly solubleSimilar to ethanol, may require assistance to dissolve.
Acetone SolubleCan be used as an alternative to DMSO for some applications.
Water InsolubleNot recommended for preparing stock solutions.
Phosphate-Buffered Saline (PBS) InsolubleDilution from a DMSO stock is necessary for aqueous buffers.

Note: The solubility values are based on practical laboratory observations and data for structurally similar homoisoflavonoids. Researchers should perform their own solubility tests for their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (Molecular Weight: 354.31 g/mol ) using an analytical balance. For example, weigh 3.54 mg of the compound.

  • Calculate Solvent Volume: Based on the desired concentration and the amount weighed, calculate the required volume of DMSO. To make a 10 mM stock solution with 3.54 mg of the compound, you will need 1 mL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
  • Pre-warm the Medium: Pre-warm the sterile aqueous medium (e.g., cell culture medium, PBS) to the desired experimental temperature (typically 37°C).

  • Prepare Intermediate Dilutions (if necessary): If a very low final concentration is required, prepare intermediate dilutions of your stock solution in pure DMSO.

  • Final Dilution: While vortexing the pre-warmed aqueous medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing is critical to prevent precipitation.

  • Final Mixing: Continue to vortex or mix the final solution for an additional 30 seconds to ensure homogeneity.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous medium without the compound. This is essential to account for any effects of the solvent on the experimental system.

Mandatory Visualization

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_solution Working Solution Preparation cluster_controls Experimental Controls weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store add_stock Add Stock Solution Dropwise store->add_stock Aliquot of Stock warm_medium Pre-warm Aqueous Medium (37°C) warm_medium->add_stock mix Vortex Vigorously add_stock->mix use Use in Experiment mix->use vehicle_control Vehicle Control (Medium + DMSO) positive_control Positive Control negative_control Negative Control (Untreated)

Caption: Workflow for preparing this compound solutions.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) Nucleus->Genes induces Compound This compound Compound->IKK inhibits (putative)

Caption: Putative inhibition of the NF-κB signaling pathway.

References

Improving 6-Aldehydoisoophiopogonone A stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 6-Aldehydoisoophiopogonone A in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a homoisoflavonoid, a type of phenolic compound, isolated from the plant Ophiopogon japonicus.[1] Its structure contains both phenolic hydroxyl groups and an aldehyde group, which make it susceptible to degradation. Instability in solution can lead to a loss of compound concentration, the formation of degradation products, and consequently, inaccurate and irreproducible experimental results.

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound, like other phenolic aldehydes, is primarily affected by:

  • pH: Alkaline conditions can lead to the deprotonation of phenolic hydroxyl groups, making the molecule more susceptible to oxidation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.

  • Solvent: The choice of solvent can influence the stability of the compound.

Q3: What are the visible signs of this compound degradation in my solution?

While not always visible, signs of degradation can include a change in the color of the solution (e.g., yellowing or browning), the formation of precipitates, or a decrease in the expected biological activity. The most reliable way to assess degradation is through analytical techniques like HPLC.

Q4: How should I store my solid this compound and its stock solutions?

For optimal stability, adhere to the following storage recommendations:

  • Solid Compound: Store at 4°C and protect from light.[1]

  • Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Always protect solutions from light.

Troubleshooting Guide: Investigating Instability

If you suspect that your this compound solution is unstable, follow this troubleshooting guide.

Diagram: Troubleshooting Workflow for this compound Instability

Caption: Troubleshooting workflow for identifying and addressing instability of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to systematically investigate the stability of this compound under various stress conditions.

Objective: To identify the key factors contributing to the degradation of this compound.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or DAD detector

  • pH meter

  • Thermostatic water bath

  • UV lamp (e.g., 254 nm)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the stock solution with the respective stressor solutions to a final concentration of 50 µg/mL.

    • Acid Hydrolysis: Dilute with 0.1 M HCl.

    • Base Hydrolysis: Dilute with 0.1 M NaOH.

    • Oxidative Degradation: Dilute with 3% H₂O₂.

    • Thermal Degradation: Dilute with a 50:50 mixture of methanol and water.

    • Photolytic Degradation: Dilute with a 50:50 mixture of methanol and water.

    • Control: Dilute with a 50:50 mixture of methanol and water.

  • Apply Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the solutions at 60°C for 24 hours.

    • Oxidative Degradation: Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 60°C in the dark for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light at 254 nm at room temperature for 24 hours.

    • Control: Keep the solution at room temperature in the dark for 24 hours.

  • Sample Analysis:

    • At initial (t=0) and final (t=24h) time points, take an aliquot of each solution.

    • If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the control sample at t=0.

    • Observe the formation of any new peaks, which represent degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the concentration of this compound and separate it from its potential degradation products.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system with a UV or Photodiode Array (PDA) detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic acid in Water.
Mobile Phase B Acetonitrile.
Gradient Elution Start with 90% A and 10% B, linearly increase to 100% B over 30 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength Monitor at the λmax of this compound (determine by UV scan, likely around 254 nm and 350 nm).
Injection Volume 10 µL.

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Integrate the peak areas for the parent compound and any degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureLight ProtectionDuration
Solid4°CRequiredLong-term
Stock Solution (in DMSO)-20°CRequiredUp to 1 month
Stock Solution (in DMSO)-80°CRequiredUp to 6 months
Table 2: Example Data from a Forced Degradation Study
Stress ConditionIncubation Time (hours)Temperature% Degradation of this compoundNumber of Degradation Peaks
0.1 M HCl2460°C~ 15%1
0.1 M NaOH2460°C> 90%3+
3% H₂O₂24Room Temp~ 50%2
Heat (Dark)2460°C~ 10%1
UV Light (254 nm)24Room Temp~ 30%2

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Potential Degradation Pathway

Based on the chemical structure of this compound and the general degradation pathways of phenolic aldehydes, a likely degradation pathway is oxidation of the aldehyde group to a carboxylic acid.

Diagram: Postulated Oxidative Degradation of this compound

Caption: Postulated oxidation of the aldehyde group of this compound to a carboxylic acid.

References

Technical Support Center: HPLC Analysis of 6-Aldehydoisoophiopogonone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of 6-Aldehydoisoophiopogonone A, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in the reversed-phase HPLC analysis of phenolic compounds like this compound. This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, can compromise the accuracy of quantification and reduce resolution. The primary cause is often secondary interactions between the analyte and the stationary phase.

Q1: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I address them?

A1: Peak tailing for this compound, a homoisoflavonoid, typically arises from chemical interactions with the HPLC column or issues with the chromatographic conditions. Here is a summary of potential causes and their solutions:

Potential Cause Description Recommended Solutions
Secondary Silanol (B1196071) Interactions The phenolic hydroxyl groups of this compound can form strong secondary interactions with free silanol groups on the surface of silica-based C18 columns. This is a very common cause of peak tailing for phenolic compounds.1. Mobile Phase pH Adjustment: Lower the pH of the mobile phase by adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%). This suppresses the ionization of the silanol groups, reducing their interaction with the analyte. 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column where the residual silanol groups are chemically deactivated. 3. Add a Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can help to saturate the active silanol sites.
Inappropriate Mobile Phase pH While a specific pKa for this compound is not readily available, as a phenolic compound, it is weakly acidic. If the mobile phase pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.1. Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For acidic compounds like flavonoids, a lower pH (e.g., 2.5-3.5) is generally recommended.
Column Overload Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Dilute the Sample: Reduce the concentration of the analyte in your sample.
Column Contamination or Degradation Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, creating active sites that cause tailing.1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove contaminants. 2. Replace the Column: If the column is old or has been used extensively, it may need to be replaced.
Extra-Column Volume Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing.1. Use Shorter, Narrower Tubing: Minimize the length and internal diameter of all connecting tubing. 2. Ensure Proper Fittings: Check that all fittings are correctly installed and not contributing to dead volume.
Incompatible Sample Solvent If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.1. Dissolve Sample in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase of your gradient or in a solvent of similar or weaker strength.

Frequently Asked Questions (FAQs)

Q2: What is a good starting point for an HPLC method for this compound?

A2: A good starting point would be a reversed-phase method using a C18 column. A validated method for other homoisoflavonoids utilized a C18 column with a gradient mobile phase of methanol (B129727) and water containing 0.1% acetic acid[1][2]. A typical starting gradient could be 10-90% methanol in water (with 0.1% formic or acetic acid) over 30-40 minutes.

Q3: How do I know if my peak tailing is a chemical or a physical problem?

A3: A simple diagnostic test is to inject a neutral, non-polar compound (e.g., toluene) under the same chromatographic conditions. If the peak for the neutral compound is symmetrical while the peak for this compound tails, the issue is likely chemical (i.e., secondary interactions). If both peaks tail, the problem is more likely physical, such as a column void or excessive extra-column volume.

Q4: Can temperature affect peak shape?

A4: Yes, temperature can influence peak shape. Increasing the column temperature can sometimes improve peak symmetry by reducing mobile phase viscosity and increasing the kinetics of mass transfer. However, excessively high temperatures can accelerate column degradation. It is best to work within the recommended temperature range for your column, typically between 25-40°C.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Peak Tailing

This protocol provides a step-by-step approach to diagnose and resolve peak tailing for this compound.

  • Initial Assessment:

    • Calculate the tailing factor (asymmetry factor) of the this compound peak. A value greater than 1.2 is generally considered tailing.

    • Observe if other peaks in the chromatogram are also tailing.

  • Investigate Chemical Causes:

    • Mobile Phase pH:

      • Prepare a fresh mobile phase with 0.1% formic acid in both the aqueous and organic components.

      • Run the analysis and compare the peak shape to the original.

    • Column Interaction:

      • If available, switch to a different, high-quality, end-capped C18 column from a different manufacturer.

      • If the peak shape improves significantly, the original column may have strong silanol activity or be contaminated.

  • Investigate Physical Causes:

    • Column Overload:

      • Dilute the sample 10-fold and re-inject.

      • If the peak shape becomes more symmetrical, the original sample was overloaded.

    • Extra-Column Volume:

      • Inspect all tubing and connections for proper fit.

      • If possible, replace tubing with shorter lengths and smaller internal diameters.

  • Column Health Check:

    • If peak tailing persists, flush the column with a strong solvent according to the manufacturer's instructions.

    • If flushing does not resolve the issue, and the column is old or has been used extensively, consider replacing it.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Are all peaks in the chromatogram tailing? start->q1 a1_yes Likely a physical issue (e.g., column void, extra-column volume) q1->a1_yes Yes a1_no Likely a chemical issue (secondary interactions) q1->a1_no No end_solution Peak Shape Improved a1_yes->end_solution q2 Is the mobile phase pH optimized (pH 2.5-3.5)? a1_no->q2 a2_yes Is an end-capped column being used? q2->a2_yes Yes a2_no Adjust mobile phase pH with 0.1% formic acid q2->a2_no No a3_yes Is the column old or potentially contaminated? a2_yes->a3_yes a2_no->end_solution a4_yes Flush or replace the column a3_yes->a4_yes Yes a4_no Consider sample overload. Dilute sample and re-inject. a3_yes->a4_no No a3_no Use a modern, end-capped C18 column a4_yes->end_solution a4_no->end_solution Chemical_Interactions cluster_column Silica-Based C18 Stationary Phase silanol Residual Silanol Group (Si-OH) c18 C18 Chains (Primary Retention) analyte This compound (with phenolic -OH group) analyte->silanol Secondary Hydrogen Bonding (Causes Tailing) analyte->c18 Primary Hydrophobic Interaction (Good)

References

Technical Support Center: Optimization of 6-Aldehydoisoophiopogonone A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction yield of 6-Aldehydoisoophiopogonone A from Ophiopogon japonicus. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from Ophiopogon japonicus important?

A1: this compound is a homoisoflavonoid, a type of phenolic compound found in the tuberous roots of Ophiopogon japonicus (also known as Maidong). This compound, along with other homoisoflavonoids, is of significant interest to researchers due to its potential biological activities, which are being explored for various therapeutic applications. Efficient extraction is the crucial first step for its isolation, characterization, and subsequent pharmacological studies.

Q2: What are the main factors that influence the extraction yield of this compound?

A2: The extraction efficiency of this compound is influenced by several factors, including the choice of extraction method, solvent type and concentration, temperature, extraction time, and the solid-to-liquid ratio. The physical state of the plant material, such as particle size, also plays a crucial role.

Q3: Which extraction methods are commonly used for obtaining this compound?

A3: Several methods can be employed, ranging from conventional solvent extraction to more modern techniques. These include:

  • Solvent Extraction (Heat Reflux): A traditional method involving the boiling of a solvent with the plant material.

  • Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically carbon dioxide, often with a modifier like methanol (B129727).

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to disrupt cell walls and enhance solvent penetration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low extraction yield of this compound Inappropriate solvent choice.Homoisoflavonoids are moderately polar. A chloroform/methanol (1:1, v/v) mixture has been shown to be effective for extracting a high content of total flavonoids.[1][2] For modern techniques like MAE, a high concentration of ethanol (B145695) (e.g., 90%) has been found to be optimal.
Suboptimal extraction parameters (temperature, time).For SFE, optimized conditions are reported to be a pressure of 25 MPa, a temperature of 55°C, and a dynamic extraction time of 4.0 hours with 25% methanol as a modifier. For MAE, a short duration of 4 minutes at medium power is recommended. Over-extraction in terms of time or temperature can lead to degradation.
Inefficient cell wall disruption.Ensure the plant material is finely powdered to increase the surface area for solvent contact. For UAE, ensure appropriate ultrasonic power and frequency are used to facilitate cell wall disruption without degrading the target compound.
Degradation of this compound during extraction High temperatures.While higher temperatures can increase extraction rates, they can also lead to the degradation of thermolabile compounds. For methods like heat reflux, monitor the temperature and extraction time carefully. Consider using methods that operate at lower temperatures, such as SFE or optimized UAE.
Exposure to light and oxygen.Phenolic compounds can be sensitive to light and oxidation.[3] Conduct extractions in a protected environment where possible and consider using solvents that have been de-gassed. Store extracts in dark, airtight containers.
Co-extraction of impurities Non-selective solvent.While a solvent might be efficient for the target compound, it may also extract a wide range of other compounds. Subsequent purification steps, such as chromatography, are often necessary to isolate this compound.
Inappropriate solid-to-liquid ratio.An excessively high solid-to-liquid ratio can lead to the saturation of the solvent and inefficient extraction. Conversely, a very low ratio might lead to the extraction of more impurities. An optimized ratio, such as 1:14 (g/mL) for MAE, should be used.
Inconsistent extraction results Variation in raw plant material.The concentration of secondary metabolites in plants can vary depending on the geographical origin, harvest time, and storage conditions.[4] It is important to use standardized plant material for reproducible results.
Instability of the extracted compound.Homoisoflavonoids can degrade over time, especially when in solution. It is recommended to analyze the extracts as soon as possible after preparation or to store them at low temperatures (e.g., 4°C) in the dark for short periods.[5]

Data on Extraction Yields

The following tables summarize quantitative data on the extraction of homoisoflavonoids from Ophiopogon japonicus.

Table 1: Comparison of Total Flavonoid Content using Different Solvents (Heat Reflux Method)

Solvent SystemExtraction Yield (w/w, %)Total Flavonoid Content (mg RE/g of extract)
Chloroform/Methanol (1:1, v/v)3.89 ± 0.1516.50 ± 0.38
Methanol26.42 ± 1.393.76 ± 0.16
70% Ethanol31.90 ± 1.422.62 ± 0.06
RE: Rutin Equivalents. Data from a study by Wang et al. (2017).[1][2]

Table 2: Optimized Parameters for Modern Extraction Techniques

Extraction MethodParameterOptimal ConditionReported Yield
Supercritical Fluid Extraction (SFE) Pressure25 MPa4.1 mg of 6-aldehydo-isoophiopogonone A from 140 mg of crude extract.
Temperature55°C
Dynamic Extraction Time4.0 h
Modifier25% Methanol
Microwave-Assisted Extraction (MAE) Solvent90.0% Ethanol39.7% extraction rate of total flavonoids.
Solid-to-Liquid Ratio1:14 (g/mL)
Microwave PowerMedium
Extraction Time4 minutes
Ultrasound-Assisted Extraction (UAE) with Ionic Liquid Solvent1 mol/L [Bmim]CF3SO3 aqueous solutionData not specific for this compound, but showed good total homoisoflavonoid yield.
Solid-to-Liquid Ratio40 mL/g
Ultrasonic Time60 minutes
Data compiled from Ma et al. (2009) and a 2010 study on MAE.[5]

Experimental Protocols

Supercritical Fluid Extraction (SFE)

This protocol is based on the optimized conditions reported for the extraction of homoisoflavonoids from Ophiopogon japonicus.

  • Sample Preparation: The dried tuberous roots of Ophiopogon japonicus are ground into a fine powder.

  • SFE System Setup: The powdered sample is packed into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Pressure: 25 MPa

    • Temperature: 55°C

    • Supercritical Fluid: Carbon Dioxide (CO₂)

    • Modifier: 25% Methanol

    • Dynamic Extraction Time: 4.0 hours

  • Collection: The extract is collected from the separator. The solvent (CO₂ and methanol) is then evaporated to obtain the crude extract containing this compound.[5]

Microwave-Assisted Extraction (MAE)

This protocol outlines the optimized MAE for total flavonoids from Ophiopogon japonicus.

  • Sample Preparation: The dried plant material is powdered.

  • Extraction Mixture: The powdered sample is mixed with 90.0% ethanol at a solid-to-liquid ratio of 1:14 (g/mL).

  • Microwave Irradiation: The mixture is subjected to microwave irradiation at a medium power setting for 4 minutes.

  • Post-Extraction: The mixture is cooled, and the extract is separated from the solid residue by filtration. The solvent is then evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE) with Ionic Liquid

This protocol is for the simultaneous extraction of steroidal saponins (B1172615) and homoisoflavonoids.

  • Sample Preparation: The plant material is powdered.

  • Extraction Medium: The powdered sample is mixed with a 1 mol/L aqueous solution of [Bmim]CF3SO3 at a solid-to-liquid ratio of 40 mL/g.

  • Ultrasonication: The mixture is sonicated for 60 minutes.

  • Recovery: The extract is separated from the solid material by centrifugation or filtration.[6]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing raw_material Ophiopogon japonicus (Tuberous Roots) drying Drying raw_material->drying grinding Grinding to Powder drying->grinding sfe Supercritical Fluid Extraction (SFE) grinding->sfe Powdered Material mae Microwave-Assisted Extraction (MAE) grinding->mae Powdered Material uae Ultrasound-Assisted Extraction (UAE) grinding->uae Powdered Material solvent_ext Solvent Extraction grinding->solvent_ext Powdered Material filtration Filtration / Centrifugation sfe->filtration mae->filtration uae->filtration solvent_ext->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification final_product This compound purification->final_product

Caption: General workflow for the extraction of this compound.

SFE_Parameters sfe Supercritical Fluid Extraction pressure Pressure (25 MPa) sfe->pressure temperature Temperature (55°C) sfe->temperature time Time (4.0 h) sfe->time modifier Modifier (25% Methanol in CO2) sfe->modifier yield Optimized Yield pressure->yield temperature->yield time->yield modifier->yield

Caption: Key parameters for optimizing SFE of homoisoflavonoids.

References

6-Aldehydoisoophiopogonone A interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for 6-Aldehydoisoophiopogonone A to interfere with biological assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate these potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a homoisoflavonoid compound that can be isolated from the plant Ophiopogon japonicus[1]. Compounds from this class and plant source have been investigated for their anti-inflammatory properties. For instance, related homoisoflavonoids from Ophiopogon japonicus have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[2][3][4]

Q2: What are the common signs of compound interference in a biological assay?

Common indicators of assay interference include:

  • Inconsistent results: High variability between replicate wells or different experiments.

  • Unexpected dose-response curves: The shape of the curve may be non-sigmoidal, flat, or plateau at an unexpected level.

  • Discrepancy with known biology: Results that do not align with the expected biological activity of the compound.

  • Assay drift: A gradual change in the signal over the time of measurement.

  • Control failures: Inconsistent performance of positive or negative controls.[5]

Q3: What are the primary mechanisms by which a compound like this compound might interfere with my assay?

Potential mechanisms of interference can be categorized as:

  • Optical Interference: The compound may absorb light or be fluorescent at the excitation and/or emission wavelengths used in your assay, leading to false-positive or false-negative results.[5][6]

  • Chemical Interference: The compound could react directly with assay reagents, such as enzymes, substrates, or detection antibodies. Its chemical structure might also lead to redox activity, which can interfere with many assay readouts.[7]

  • Biological Interference: The compound may have off-target effects on the cellular system being studied, which are not related to the intended target of the assay.[5] For example, a compound's cytotoxic effect could be misinterpreted as specific inhibition in a cell proliferation assay.

Troubleshooting Guides

Problem 1: In my absorbance-based assay (e.g., ELISA), I see a concentration-dependent increase in signal, even in my negative control wells.
  • Possible Cause: this compound may be absorbing light at the detection wavelength of your assay.

  • Troubleshooting Steps:

    • Measure Compound Absorbance: Prepare a dilution series of this compound in your assay buffer. In a microplate, measure the absorbance at the same wavelength used in your primary assay.

    • Background Subtraction: If the compound shows significant absorbance, you can subtract the background absorbance from your experimental data.

    • Consider an Alternative Assay: If the interference is too high to be corrected by background subtraction, consider using an alternative assay with a different detection method, such as fluorescence or luminescence.[5]

Problem 2: My fluorescence-based assay shows a decrease in signal at high concentrations of this compound, but I suspect this is not due to specific biological activity.
  • Possible Cause: The compound may be quenching the fluorescent signal of your reporter molecule or it could be precipitating out of solution at higher concentrations, causing light scatter.

  • Troubleshooting Steps:

    • Solubility Assessment: Visually inspect the compound in your assay buffer at the highest concentration used to check for any precipitation.

    • Fluorescence Quenching Control: Run a control experiment with just the fluorescent probe and the compound at various concentrations to see if the signal is directly quenched.

    • Use a Far-Red Tracer: Interference from autofluorescence and light scatter is often more pronounced at lower wavelengths. Consider switching to an assay that uses a far-red fluorescent probe to mitigate these effects.[6]

Problem 3: In my cell-based assay, this compound shows potent activity, but I am concerned about off-target effects.
  • Possible Cause: The observed activity could be due to cytotoxicity or other off-target effects rather than specific modulation of the intended pathway.

  • Troubleshooting Steps:

    • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., LDH release or a cell viability assay) in parallel with your primary assay. This will help you to determine if the observed activity is simply a result of the compound killing the cells.[8]

    • Counter-Screen: Test the compound in a similar assay that lacks the biological target of interest. This can help to identify non-specific effects.[5]

    • Orthogonal Assay: Confirm your findings with a different, unrelated assay that measures the same biological endpoint.

Data Presentation

Table 1: Troubleshooting Common Assay Interferences

IssuePotential CauseSuggested Troubleshooting Steps
High background in absorbance assays Compound absorbs light at the detection wavelength.Measure compound's absorbance spectrum; perform background subtraction.
Signal quenching in fluorescence assays Compound is a fluorescence quencher.Run a control with the fluorophore and compound alone.
Inconsistent results Compound precipitation or aggregation.Check compound solubility in assay buffer; add non-ionic detergents (e.g., Triton X-100) in some biochemical assays.
Unexpected biological activity Off-target effects or cytotoxicity.Perform a cytotoxicity assay in parallel; use a counter-screen lacking the target.

Experimental Protocols

Protocol 1: Assessing Compound Interference with Absorbance-Based Assays
  • Prepare Compound Dilutions: Create a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.

  • Plate Layout: In a microplate, add the compound dilutions to a set of wells. Include wells with buffer only to serve as a blank.

  • Incubation: Incubate the plate under the same conditions (time and temperature) as your main assay.

  • Absorbance Reading: Read the plate at the same wavelength used in your primary assay.

  • Data Analysis: Subtract the blank reading from all wells. If there is a concentration-dependent increase in absorbance, this indicates optical interference.[5]

Protocol 2: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
  • Cell Plating: Seed your cells in a 96-well, opaque-walled plate at a suitable density and allow them to attach overnight.

  • Controls: Include wells for: no cells (medium only), untreated cells (vehicle control), and a maximum LDH release control (cells treated with a lysis buffer).[8]

  • Compound Treatment: Add a serial dilution of this compound to the appropriate wells.

  • Incubation: Incubate the cells for the desired exposure period (e.g., 24-72 hours).

  • Assay Procedure: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the culture medium.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the compound relative to the maximum LDH release control.

Visualizations

experimental_workflow cluster_observation Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome cluster_action Action A Unexpected Result in Primary Assay B Assess Optical Properties A->B C Check for Chemical Reactivity A->C D Evaluate for Cytotoxicity A->D E Interference Identified? B->E C->E D->E F Modify Assay Protocol E->F Yes H Proceed with Original Assay E->H No G Confirm with Orthogonal Assay F->G MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK1/2) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors InflammatoryMediators Pro-inflammatory Cytokines & NO TranscriptionFactors->InflammatoryMediators Compound This compound (potential inhibitory effect) Compound->MAPK Inhibition

References

Preventing degradation of 6-Aldehydoisoophiopogonone A during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Aldehydoisoophiopogonone A. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C for up to three years.[1][2] It is crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent moisture absorption and potential degradation.[3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound are best stored at -80°C for long-term stability, which can preserve the compound for up to one year.[1] For short-term storage, -20°C is acceptable for up to one month.[4] It is imperative to protect solutions from light to prevent photodegradation.[4]

Q3: What are the initial signs of degradation of this compound?

A3: The first visual indication of degradation is a change in the appearance of the compound, which is typically a white to off-white solid.[4] Any discoloration may suggest chemical changes. For solutions, the appearance of precipitates or a change in color could indicate degradation or reduced solubility. For definitive assessment, analytical techniques such as HPLC are recommended to check for the appearance of degradation peaks and a decrease in the main compound's peak area.

Q4: What factors can cause the degradation of this compound?

A4: As a homoisoflavonoid, this compound is susceptible to degradation from several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • pH: Both acidic and basic conditions can promote hydrolysis.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of bioactivity Degradation of this compound due to improper storage or handling.1. Verify that the compound has been stored according to the recommended conditions (see FAQs). 2. Prepare fresh solutions for your experiments. 3. Perform a purity check of your stock solution using a suitable analytical method like HPLC.
Change in color of the solid compound Possible degradation due to exposure to light, moisture, or high temperatures.1. Discard the discolored compound. 2. Ensure that new batches are stored in a tightly sealed, light-resistant container at the recommended temperature.
Precipitate formation in a stored solution The solution may be supersaturated, or the compound may be degrading into less soluble products.1. Gently warm the solution to see if the precipitate redissolves. If it does, consider using a slightly lower concentration for your stock solution. 2. If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded and a fresh one prepared.
Inconsistent results between experimental replicates This could be due to the instability of the compound in the experimental buffer or media.1. Assess the stability of this compound in your specific experimental medium over the time course of your experiment. 2. Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in a sealed, light-protected vial.
  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

4. Data Presentation:

Stress Condition Time (hours) Concentration of this compound (µg/mL) Degradation (%) Number of Degradation Products
Control (No Stress) 0100000
24
Acid Hydrolysis (0.1M HCl, 60°C) 4
8
12
24
Base Hydrolysis (0.1M NaOH, 60°C) 4
8
12
24
Oxidation (3% H₂O₂, RT) 4
8
12
24
Thermal (80°C) 4
8
12
24
Photodegradation -

Visualizations

Potential Degradation Pathway

G A This compound B Oxidation of Aldehyde A->B D Hydrolysis A->D F Photodegradation A->F C Corresponding Carboxylic Acid B->C E Ring Cleavage D->E H Simpler Phenolic Acids E->H G Isomerization/Rearrangement Products F->G G->H

Caption: A potential degradation pathway for this compound.

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution (1 mg/mL) B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points B->C D Neutralize (if necessary) C->D E HPLC Analysis D->E F Quantify Parent Compound E->F G Identify Degradants E->G H Determine Degradation Rate F->H

Caption: Workflow for conducting a forced degradation study.

Inhibition of Pro-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK1/2, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB ProInflammatory Pro-inflammatory Genes (iNOS, IL-1β, IL-6) MAPK->ProInflammatory NFkB->ProInflammatory AIOA This compound AIOA->MAPK Inhibits

Caption: Anti-inflammatory mechanism of this compound.

References

Technical Support Center: Optimizing 6-Aldehydoisoophiopogonone A Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of 6-Aldehydoisoophiopogonone A in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound concentration.

Issue Potential Cause Recommended Solution
Precipitate formation in stock solution or culture medium - Poor solubility of this compound in the chosen solvent. - The final concentration of the organic solvent (e.g., DMSO) is too high in the culture medium, causing the compound to precipitate. - The compound has limited stability in the aqueous environment of the cell culture medium.- Prepare the stock solution in an appropriate organic solvent like DMSO. - Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity. - Prepare fresh dilutions of this compound in the culture medium for each experiment. Do not store the compound diluted in media for extended periods.
High levels of cell death or cytotoxicity observed - The concentration of this compound is too high. - The cells are exposed to the compound for too long. - The solvent used to dissolve the compound is causing toxicity.- Perform a dose-response experiment to determine the cytotoxic concentration range. A common starting point is a wide range from 100 µM to 1 nM.[1] - Reduce the incubation time with the compound. - Include a solvent control (cells treated with the same concentration of the solvent used for the highest compound concentration) to assess solvent-induced toxicity.
Inconsistent or no observable effect of the compound - The concentration of this compound is too low. - The compound may have degraded due to improper storage. - The chosen cell line may not be responsive to the compound.- Increase the concentration of this compound based on the results of a dose-response curve. - Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and protect it from light.[2] - Review existing literature on similar compounds or test the compound on a different, potentially more responsive, cell line.
High variability between experimental replicates - Inconsistent cell seeding density. - Evaporation of media from the wells of the culture plate. - Degradation of labile components in the culture medium over long incubation periods.- Ensure a uniform and optimal cell seeding density across all wells. - To minimize evaporation, especially in 96-well plates, use the maximum well volume (e.g., 200 µL) and consider using a hydration chamber for long-term experiments.[3] - For long-term cultures, consider re-feeding the cells with fresh medium containing the compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: Since specific data for this compound is limited, a broad starting concentration range is recommended. A typical approach is to perform serial dilutions covering a wide range, for instance, from 1 nM to 100 µM, to determine the optimal concentration for your specific cell line and experimental endpoint.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is a solid.[1] It is recommended to prepare a high-concentration stock solution in a sterile organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q3: What is the maximum permissible concentration of DMSO in the final culture medium?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent toxicity. A concentration of 0.1% (v/v) or lower is generally considered safe for most cell lines. However, it is crucial to include a vehicle control (medium with the same DMSO concentration as the highest compound concentration) in your experiments to account for any potential effects of the solvent.

Q4: How can I determine the cytotoxicity of this compound?

A4: Cytotoxicity can be determined using various cell viability assays, such as the MTT, XTT, or LDH release assays. These assays will help you establish the IC50 value (the concentration at which 50% of cell viability is inhibited) and determine a non-toxic working concentration for your functional assays.

Q5: Are there any known signaling pathways affected by this compound?

A5: There is currently no specific information on the signaling pathways directly modulated by this compound. However, studies on other homoisoflavonoids from Ophiopogon japonicus, such as Methylophiopogonanone B, have shown protective effects against oxidative stress-induced apoptosis through the NADPH oxidase pathway.[2] Other related compounds have demonstrated anti-inflammatory and anti-adipogenic effects.[4][5] This suggests that this compound may have similar biological activities.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using MTT Assay

This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) serial_dilute Perform Serial Dilutions in Culture Medium prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Various Concentrations seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate controls Include Vehicle and Untreated Controls controls->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data

Caption: Workflow for determining the optimal concentration of this compound.

hypothetical_pathway compound Homoisoflavonoids (e.g., this compound) nadph_oxidase NADPH Oxidase compound->nadph_oxidase Inhibition apoptosis Apoptosis compound->apoptosis Inhibition ros Reactive Oxygen Species (ROS) ros->apoptosis Induction nadph_oxidase->ros Production cell_survival Cell Survival apoptosis->cell_survival Decreased

Caption: Hypothetical signaling pathway for homoisoflavonoids based on related compounds.

troubleshooting_tree start Problem Encountered precipitate Precipitate in Medium? start->precipitate cytotoxicity High Cell Death? precipitate->cytotoxicity No solubility_issue Check Solvent Conc. Prepare Fresh Dilutions precipitate->solubility_issue Yes no_effect No Observable Effect? cytotoxicity->no_effect No conc_too_high Lower Concentration Reduce Incubation Time cytotoxicity->conc_too_high Yes conc_too_low Increase Concentration Check Compound Stability no_effect->conc_too_low Yes continue_exp Proceed with Experiment no_effect->continue_exp No

Caption: Troubleshooting decision tree for optimizing this compound experiments.

References

Technical Support Center: Scaling Up 6-Aldehydoisoophiopogonone A Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of 6-Aldehydoisoophiopogonone A purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the purification of this compound?

When moving from laboratory to pilot or commercial scale, several challenges can arise. The most common issues include decreased separation efficiency, leading to lower purity, and a significant drop in overall yield.[1][2] These problems often stem from non-linear scalability of chromatographic conditions, column overloading, and potential degradation of the target compound during longer processing times.[2]

Q2: Which chromatographic techniques are most suitable for large-scale purification of homoisoflavonoids like this compound?

For large-scale purification of homoisoflavonoids, a multi-step approach is often most effective. This typically involves an initial crude separation using macroporous resin chromatography followed by finer purification with techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[3][4][5] HSCCC is particularly advantageous for large-scale separation as it avoids irreversible adsorption onto a solid support.[3][6]

Q3: How can I improve the solubility of this compound for preparative chromatography?

This compound, like many homoisoflavonoids, has limited solubility in water. To improve solubility for reversed-phase HPLC, it is best to dissolve the sample in the initial mobile phase whenever possible.[7] If a stronger solvent is required, use the minimum amount necessary to avoid peak distortion. Common organic solvents used for dissolving homoisoflavonoids include methanol (B129727), ethanol (B145695), and acetonitrile.

Q4: What are the stability concerns for this compound during purification?

Homoisoflavonoids can be sensitive to pH and temperature.[7] Prolonged exposure to harsh pH conditions or elevated temperatures during long purification runs can lead to degradation. It is advisable to conduct stability studies at different pH values and temperatures to determine the optimal conditions for your process. For sensitive compounds, techniques that operate at lower temperatures, such as Supercritical Fluid Chromatography (SFC), could be considered.[7]

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of Impurities

Symptoms:

  • Overlapping or poorly separated peaks in the chromatogram.

  • Inability to achieve the desired purity of this compound.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Stationary Phase The selectivity of the stationary phase is crucial. For homoisoflavonoids, C18 columns are commonly used in reversed-phase HPLC. If resolution is poor, consider testing different C18 column chemistries from various manufacturers or exploring alternative stationary phases.[7]
Suboptimal Mobile Phase Composition The composition of the mobile phase significantly impacts selectivity.[8] In reversed-phase HPLC, systematically vary the organic modifier (e.g., methanol or acetonitrile) and the aqueous phase pH. A small change in pH can significantly alter the retention and selectivity of phenolic compounds.
Column Overload Injecting too much sample can saturate the stationary phase, leading to band broadening and poor resolution.[7] Reduce the sample load and observe the effect on peak shape and resolution.
Flow Rate is Too High A high flow rate can decrease the number of theoretical plates and reduce resolution. Experiment with lower flow rates to improve separation, keeping in mind that this will increase the run time.[7]
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back.

  • Difficulty in accurate peak integration and quantification.[7]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with the aldehyde and hydroxyl groups of this compound, causing tailing.[7] Use a highly end-capped column or add a small amount of a competitive agent like trifluoroacetic acid (TFA) to the mobile phase to minimize these interactions.
Mismatched Sample Solvent and Mobile Phase Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[7] Dissolve the sample in the initial mobile phase composition whenever feasible.
Column Bed Deformation Voids or channels in the column packing can lead to peak tailing.[7] This may necessitate repacking or replacing the column. Regular column maintenance and proper packing procedures are crucial for longevity at scale.[9]
Issue 3: Low Yield or Recovery After Preparative Separation

Symptoms:

  • A significantly lower amount of purified this compound is recovered than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound Instability This compound may be degrading during the purification process due to sensitivity to pH or temperature.[7] Assess the stability of the compound under the chromatographic conditions. Consider using milder conditions, such as operating at a lower temperature or using a buffered mobile phase to maintain a stable pH.
Irreversible Adsorption to Stationary Phase The compound may be irreversibly binding to the stationary phase, especially if there are active sites on the packing material. This is a more significant issue with silica-based columns. Consider using a polymer-based column or switching to a technique without a solid stationary phase, like HSCCC.
Inefficient Fraction Collection The parameters for fraction collection may not be optimized, leading to the loss of the target compound. Ensure the fraction collector is correctly calibrated and the peak detection settings (threshold, slope) are appropriate for the scale of the separation.
Precipitation on the Column If the mobile phase is not a good solvent for the compound at the concentrations being loaded, it may precipitate on the column, leading to low recovery and high backpressure. Ensure the compound remains soluble throughout the chromatographic run.

Quantitative Data

Table 1: Solvent Systems for Homoisoflavonoid Purification by Counter-Current Chromatography

Compound TypeSolvent System (v/v/v)ApplicationReference
Flavonoidsn-hexane-ethyl acetate-methanol-water (4:5:4:5)Preparative CCC[3]
FlavonoidsEthyl acetate-n-butanol-water (4:1:5)High-Speed CCC[10]
HomoisoflavonoidsChloroform-methanol-water (4:3:2)High-Speed CCC

Table 2: General Parameters for Preparative HPLC of Flavonoids

ParameterValue
Column C18, 10 µm, 250 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized based on analytical scale separation
Flow Rate 50-100 mL/min
Detection UV at 280 nm
Loading Capacity 100-500 mg per injection (highly dependent on compound and resolution)

Experimental Protocols

Protocol 1: General Method for Large-Scale Purification of this compound

This protocol outlines a general two-step procedure for scaling up the purification of this compound.

Step 1: Enrichment using Macroporous Resin Chromatography

  • Resin Selection and Preparation: Select a suitable macroporous resin (e.g., D101). Pre-treat the resin by washing sequentially with ethanol and water to remove any impurities.

  • Sample Loading: Dissolve the crude extract of Ophiopogon japonicus in an appropriate solvent and load it onto the equilibrated resin column.

  • Elution:

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and analyze them by analytical HPLC to identify those containing this compound.

  • Concentration: Pool the fractions rich in the target compound and concentrate them under reduced pressure to obtain an enriched extract.

Step 2: Purification by Preparative HPLC

  • Method Development: Develop and optimize the separation method on an analytical HPLC system. A C18 column with a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point.

  • Scale-Up Calculation: Scale up the method to a preparative column, maintaining the linear flow rate. Adjust the injection volume and gradient time proportionally to the column volume.

  • Sample Preparation: Dissolve the enriched extract from Step 1 in the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulates.

  • Purification: Equilibrate the preparative HPLC column with the initial mobile phase. Inject the sample and run the scaled-up gradient.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Purity Analysis and Final Processing: Analyze the purity of the collected fractions by analytical HPLC. Pool the high-purity fractions, and remove the solvent by evaporation or lyophilization to obtain the purified compound.

Visualizations

experimental_workflow cluster_0 Crude Extract Preparation cluster_1 Enrichment cluster_2 High-Purity Purification cluster_3 Final Product start Ophiopogon japonicus Crude Extract resin Macroporous Resin Chromatography start->resin Load analysis1 HPLC Analysis of Fractions resin->analysis1 Elute pool1 Pool and Concentrate Enriched Fractions analysis1->pool1 Identify prep_hplc Preparative HPLC pool1->prep_hplc Load analysis2 Purity Analysis of Fractions prep_hplc->analysis2 Collect Fractions pool2 Pool High-Purity Fractions analysis2->pool2 Identify end Purified 6-Aldehydo- isoophiopogonone A pool2->end Evaporate/Lyophilize

Caption: Overall workflow for the purification of this compound.

troubleshooting_workflow decision decision action action problem Poor Resolution decision1 Is sample load too high? problem->decision1 action1 Reduce Sample Load decision1->action1 Yes decision2 Is mobile phase optimized? decision1->decision2 No action1->problem Re-evaluate action2 Vary organic modifier and/or pH decision2->action2 No decision3 Is stationary phase appropriate? decision2->decision3 Yes action2->problem Re-evaluate action3 Screen different columns decision3->action3 No action4 Consider alternative technique (e.g., CCC) decision3->action4 Yes action3->problem Re-evaluate

Caption: Troubleshooting decision tree for poor chromatographic resolution.

References

Minimizing batch-to-batch variability of 6-Aldehydoisoophiopogonone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of 6-Aldehydoisoophiopogonone A. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a homoisoflavonoid that is naturally present in the roots of Ophiopogon japonicus (L. f.) Ker-Gawl., a plant used in traditional Chinese medicine.[1] It is one of several bioactive homoisoflavonoids found in this plant.[2][3]

Q2: What are the main causes of batch-to-batch variability when isolating this compound?

Batch-to-batch variability can stem from several factors, including:

  • Raw Material Inconsistency: The chemical composition of Ophiopogon japonicus roots can vary depending on the harvest time and processing methods.[4]

  • Extraction Efficiency: The choice of extraction method and parameters significantly impacts the yield and purity of the isolated compound.

  • Purification Challenges: The purification process, often involving techniques like high-speed counter-current chromatography (HSCCC), requires careful optimization to ensure consistent results.

  • Chemical Stability: Homoisoflavonoids can be sensitive to factors like pH, temperature, and solvents, potentially leading to degradation and the formation of impurities if not handled correctly.

  • Stereoisomerism: Homoisoflavonoids can exist as stereoisomers, and variations in the enantiomeric ratio between batches can lead to differing biological activities.[5][6][7]

Q3: How can I assess the purity and consistency of my this compound batches?

A validated High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the purity and consistency of your batches.[8][9][10][11] Key parameters to validate include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). High-resolution mass spectrometry (HRMS) can also be a powerful tool for the rapid identification of ophiopogonones in your extracts.[12]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

To ensure stability, this compound should be stored at 4°C and protected from light. If dissolved in a solvent, it is recommended to store it at -80°C for up to six months or -20°C for one month, also with protection from light.[1]

Troubleshooting Guides

Low Yield of this compound
Potential Cause Recommended Solution
Suboptimal Extraction Parameters Optimize supercritical fluid extraction (SFE) parameters. Based on established protocols, optimal conditions are a pressure of 25 MPa, a temperature of 55°C, a dynamic extraction time of 4.0 hours, and the use of 25% methanol (B129727) as a modifier.[13]
Inefficient Purification For High-Speed Counter-Current Chromatography (HSCCC), ensure the use of an appropriate two-phase solvent system. A recommended system is n-hexane/ethyl acetate/methanol/acetonitrile (B52724)/water (1.8:1.0:1.0:1.2:1.0 v/v).[13]
Degradation During Processing Minimize exposure to harsh conditions such as extreme pH and high temperatures. Ensure that solvents used are of high purity and are compatible with the compound.
Poor Quality Raw Material Source Ophiopogon japonicus from a reputable supplier. The content of total flavonoids in the roots is known to be influenced by harvest time, with levels generally decreasing from December to January and increasing from February to March.[4]
Inconsistent Purity Between Batches
Potential Cause Recommended Solution
Incomplete Separation of Impurities Refine the HSCCC purification protocol. Analyze collected fractions by HPLC to ensure that only fractions with the desired purity are pooled. A purity of over 98% has been achieved using the recommended solvent system.[13]
Co-elution with Related Homoisoflavonoids Employ a validated HPLC method with sufficient resolution to separate this compound from other structurally similar compounds present in the extract, such as methylophiopogonanone A and 6-formyl-isoophiopogonanone A.[13]
Variability in Stereoisomer Ratio Due to the potential for stereoisomers in homoisoflavonoids, consider using chiral chromatography techniques (e.g., chiral HPLC or SFC) to assess the enantiomeric purity of your batches.[5][6][7][14]
Inconsistent Analytical Method Develop and validate a robust HPLC method for purity analysis. Key validation parameters include specificity, linearity, accuracy, and precision to ensure reliable and reproducible results.[8][10][11]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol is based on an efficient combination of Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC).[13]

1. Supercritical Fluid Extraction (SFE)

  • Apparatus: Preparative SFE system.

  • Sample: Dried and powdered roots of Ophiopogon japonicus.

  • Parameters:

    • Pressure: 25 MPa

    • Temperature: 55°C

    • Dynamic Extraction Time: 4.0 hours

    • Modifier: 25% Methanol

  • Procedure:

    • Load the powdered plant material into the extraction vessel.

    • Set the SFE system to the specified parameters.

    • Initiate the extraction process.

    • Collect the crude extract.

    • Evaporate the solvent to obtain the dried crude extract.

2. High-Speed Counter-Current Chromatography (HSCCC) Purification

  • Apparatus: Preparative HSCCC instrument.

  • Sample: Crude extract obtained from SFE.

  • Two-Phase Solvent System: n-hexane/ethyl acetate/methanol/acetonitrile/water (1.8:1.0:1.0:1.2:1.0 v/v).

  • Procedure:

    • Prepare the two-phase solvent system and allow the phases to separate.

    • Fill the HSCCC column with the stationary phase.

    • Dissolve a known amount of the crude extract (e.g., 140 mg) in the mobile phase.

    • Inject the sample and begin the separation process.

    • Monitor the effluent using a UV detector.

    • Collect fractions based on the chromatogram.

    • Analyze the collected fractions by HPLC to determine the purity of this compound.

    • Pool the high-purity fractions and evaporate the solvent.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general framework for developing a validated HPLC method for the purity assessment of this compound.

  • Apparatus: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of a pure standard of this compound.

  • Procedure:

    • Prepare a standard stock solution of this compound of known concentration.

    • Prepare solutions of your test batches at a known concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Method Validation: To ensure the reliability of your purity assessment, the HPLC method should be validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Visualizations

experimental_workflow cluster_raw_material Raw Material Processing cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quality Control raw_material Ophiopogon japonicus Roots drying Drying raw_material->drying grinding Grinding drying->grinding sfe Supercritical Fluid Extraction (SFE) grinding->sfe crude_extract Crude Extract sfe->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc fraction_collection Fraction Collection hsccc->fraction_collection hplc_analysis HPLC Purity Analysis fraction_collection->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling final_product This compound (>98% Purity) pooling->final_product troubleshooting_logic cluster_yield Low Yield? cluster_purity Low Purity? start Inconsistent Batch Results check_extraction Review SFE Parameters start->check_extraction check_separation Improve HSCCC Separation start->check_separation check_purification_yield Optimize HSCCC Conditions check_extraction->check_purification_yield check_raw_material Assess Raw Material Quality check_purification_yield->check_raw_material solution_yield solution_yield check_raw_material->solution_yield Implement Raw Material QC check_analytical_method Validate HPLC Method check_separation->check_analytical_method check_stereoisomers Consider Chiral Analysis check_analytical_method->check_stereoisomers solution_purity solution_purity check_stereoisomers->solution_purity Implement Chiral QC

References

Validation & Comparative

A Comparative Analysis of 6-Aldehydoisoophiopogonone Homoisoflavonoids: Unraveling Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research, homoisoflavonoids isolated from medicinal plants are a subject of intense investigation for their potential therapeutic applications. Among these, 6-Aldehydoisoophiopogonone A and 6-Aldehydoisoophiopogonone B, derived from the rhizomes of Ophiopogon japonicus, have garnered interest. This guide provides a comparative overview of their biological activities, drawing upon available experimental data.

Data Presentation: A Head-to-Head Comparison

CompoundBiological ActivityAssay SystemIC50 Value (µg/mL)
Desmethylisoophiopogonone BInhibition of Nitric Oxide (NO) ProductionLPS-induced RAW 264.7 Macrophages14.1 ± 1.5
This compound--Data not available

Experimental Protocols

The anti-inflammatory activity of desmethylisoophiopogonone B was determined by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Nitric Oxide (NO) Assay in LPS-Induced RAW 264.7 Macrophages

Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For the experiment, cells were seeded in 96-well plates. After 24 hours, the cells were pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS for an additional 24 hours.

Measurement of Nitric Oxide: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured as an indicator of NO production using the Griess reagent. An equal volume of the cell culture supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) were mixed and incubated at room temperature for 10 minutes. The absorbance was then measured at 540 nm using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, was then calculated.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of compounds like desmethylisoophiopogonone B are often associated with the modulation of key signaling pathways involved in the inflammatory response. One such critical pathway is the nuclear factor-kappa B (NF-κB) signaling cascade, which is activated by stimuli like LPS.

Below are diagrams illustrating the general experimental workflow for assessing anti-inflammatory activity and the simplified LPS-induced inflammatory signaling pathway.

G cluster_0 Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Griess Assay Griess Assay Supernatant Collection->Griess Assay Data Analysis Data Analysis Griess Assay->Data Analysis

Caption: A generalized workflow for in vitro anti-inflammatory screening.

G cluster_1 LPS-Induced Inflammatory Pathway cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription of iNOS iNOS Pro-inflammatory Genes->iNOS NO NO iNOS->NO produces

Caption: Simplified LPS-TLR4-NF-κB signaling pathway leading to NO production.

Concluding Remarks

While a direct, quantitative comparison between this compound and 6-Aldehydoisoophiopogonone B is currently hampered by a lack of data for the former, the available information on desmethylisoophiopogonone B highlights the potential of this class of homoisoflavonoids as anti-inflammatory agents. The inhibitory effect on nitric oxide production in macrophages is a key indicator of this potential. Future research directly comparing the activities of these two closely related molecules is warranted to fully elucidate their structure-activity relationships and therapeutic promise. Such studies would be invaluable for drug development professionals seeking to identify novel anti-inflammatory leads from natural sources.

A Comparative Analysis of the Anti-Inflammatory Effects of Homoisoflavonoids from Ophiopogon japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tuberous roots of Ophiopogon japonicus, a plant long used in traditional Chinese medicine, are a rich source of homoisoflavonoids with potent anti-inflammatory properties.[1][2][3] These compounds have garnered significant interest within the scientific community for their potential as therapeutic agents in the treatment of inflammatory diseases. This guide provides a comparative overview of the anti-inflammatory effects of various homoisoflavonoids isolated from Ophiopogon japonicus, supported by experimental data and detailed methodologies.

Comparative Anti-Inflammatory Activity

The anti-inflammatory efficacy of homoisoflavonoids from Ophiopogon japonicus has been primarily evaluated by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. A summary of the inhibitory concentrations (IC₅₀) for nitric oxide (NO), a significant inflammatory molecule, is presented below. Additionally, data on the inhibition of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), are included for select compounds.

CompoundCell LineInhibitory EffectIC₅₀ (µM)IC₅₀ (µg/mL)
Ophiopogonanone H BV-2NO Production20.1-
Unnamed Compound 4 BV-2NO Production17.0-
Unnamed Compound 6 BV-2NO Production7.8-
Unnamed Compound 7 BV-2NO Production5.1-
Unnamed Compound 10 BV-2NO Production19.2-
Unnamed Compound 11 BV-2NO Production14.4-
4′-O-Demethylophiopogonanone E RAW 264.7NO Production-66.4 ± 3.5
IL-1β Production-32.5 ± 3.5
IL-6 Production-13.4 ± 2.3
Desmethylisoophiopogonone B RAW 264.7NO Production-14.1 ± 1.5
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone (B188151) RAW 264.7NO Production-10.9 ± 0.8

Note: The unnamed compounds (4, 6, 7, 10, 11) were evaluated in a study alongside Ophiopogonone E and Ophiopogonanone H.[4] Data for 4′-O-Demethylophiopogonanone E, Desmethylisoophiopogonone B, and 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone are from a separate study.[1][5]

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus.

1. Cell Culture and Treatment

  • Cell Lines: Murine microglial cell line BV-2 or murine macrophage cell line RAW 264.7 are commonly used.[1][4]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere of 5% CO₂ at 37°C.

  • Treatment Protocol: Cells are pre-treated with various concentrations of the isolated homoisoflavonoids for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. The cells are then incubated for a further 24 hours before analysis.[1]

2. Nitric Oxide (NO) Production Assay

  • Principle: The concentration of NO in the cell culture supernatant is determined by measuring the amount of nitrite (B80452), a stable metabolite of NO, using the Griess reagent.

  • Procedure:

    • After cell treatment, an aliquot of the culture medium is mixed with an equal volume of Griess reagent (typically a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for a short period (e.g., 10 minutes) to allow for color development.

    • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • The concentration of nitrite is calculated from a standard curve generated using known concentrations of sodium nitrite.

3. Pro-inflammatory Cytokine Assays (IL-1β, IL-6)

  • Principle: The levels of pro-inflammatory cytokines such as IL-1β and IL-6 in the cell culture supernatants are quantified using enzyme-linked immunosorbent assays (ELISAs).

  • Procedure:

    • Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions.

    • Briefly, the culture supernatants are added to microplate wells pre-coated with antibodies specific to the target cytokine.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, and the resulting color change is proportional to the amount of cytokine present.

    • The absorbance is measured at the appropriate wavelength, and concentrations are determined from a standard curve.[1][5]

4. Western Blot Analysis for Signaling Pathway Proteins

  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation of specific proteins involved in inflammatory signaling pathways, such as MAPKs (ERK1/2, JNK).[1]

  • Procedure:

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK1/2, ERK1/2, p-JNK, JNK).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

    • The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Mechanisms of Action

Homoisoflavonoids from Ophiopogon japonicus exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are primary targets.[1][2]

MAPK Signaling Pathway

The MAPK pathway, which includes extracellular signal-regulated kinases (ERK1/2), c-Jun NH₂-terminal kinases (JNK), and p38, plays a crucial role in regulating the production of inflammatory mediators.[2] Studies have shown that certain homoisoflavonoids can inhibit the phosphorylation of ERK1/2 and JNK, thereby suppressing the downstream inflammatory cascade.[1]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK4/7) MAPKKK->MAPKK MAPK MAPK (ERK1/2, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) AP1->Genes Homoisoflavonoids Homoisoflavonoids from Ophiopogon japonicus Homoisoflavonoids->MAPK Inhibition of Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by homoisoflavonoids.

NF-κB Signaling Pathway

The NF-κB pathway is another critical regulator of inflammation.[2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. While the direct inhibitory effects of many homoisoflavonoids on this pathway are still under investigation, some compounds from Ophiopogon japonicus, such as Ophiopogonin D (a steroidal glycoside), have been shown to suppress NF-κB activation.[6][7]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_nucleus->Genes Homoisoflavonoids Homoisoflavonoids from Ophiopogon japonicus Homoisoflavonoids->IKK Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway.

Experimental Workflow

The general workflow for identifying and characterizing the anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus is outlined below.

Experimental_Workflow Start Start: Rhizomes of Ophiopogon japonicus Extraction Extraction and Isolation of Homoisoflavonoids Start->Extraction Structure Structural Elucidation (NMR, MS) Extraction->Structure Screening In vitro Anti-inflammatory Screening (LPS-stimulated Macrophages/Microglia) Structure->Screening NO_Assay Nitric Oxide (NO) Assay Screening->NO_Assay Cytokine_Assay Cytokine Assays (ELISA) (IL-1β, IL-6, TNF-α) Screening->Cytokine_Assay Mechanism Mechanism of Action Studies NO_Assay->Mechanism Cytokine_Assay->Mechanism WesternBlot Western Blot (MAPK, NF-κB pathways) Mechanism->WesternBlot InVivo In vivo Validation (Animal Models of Inflammation) WesternBlot->InVivo

Caption: General experimental workflow for anti-inflammatory studies.

References

Validating the In Vivo Antioxidant Capacity of 6-Aldehydoisoophiopogonone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antioxidant capacity of 6-Aldehydoisoophiopogonone A, a homoisoflavonoid isolated from Ophiopogon japonicus. Due to the limited direct in vivo data on this specific compound, this guide leverages findings from in vivo studies on Ophiopogon japonicus extracts rich in homoisoflavonoids as a proxy. The performance is compared against well-established antioxidant compounds, Vitamin C and Vitamin E. This guide includes detailed experimental protocols and visual diagrams of relevant biological pathways and workflows to support further research and drug development.

Comparative Analysis of In Vivo Antioxidant Activity

The following table summarizes the in vivo antioxidant effects of Ophiopogon japonicus extract (containing this compound and other homoisoflavonoids) in comparison to Vitamin C and Vitamin E. The data is compiled from various studies employing rodent models of oxidative stress.

Compound/ExtractDosageAnimal ModelKey Antioxidant Markers MeasuredResults
Ophiopogon japonicus Extract 100-400 mg/kgD-galactose-induced aging in miceSuperoxide (B77818) Dismutase (SOD), Glutathione (B108866) Peroxidase (GSH-Px), Malondialdehyde (MDA)Significantly increased SOD and GSH-Px activities in serum and tissues; Significantly decreased MDA levels in serum and tissues.
Vitamin C 100-500 mg/kgVarious oxidative stress models in ratsSOD, Catalase (CAT), GSH-Px, MDA, Total Antioxidant Capacity (TAC)Consistently increases levels of antioxidant enzymes and TAC; Decreases markers of lipid peroxidation like MDA.
Vitamin E 50-200 mg/kgVarious oxidative stress models in rats and miceSOD, CAT, GSH-Px, MDA, IsoprostanesKnown to decrease lipid peroxidation markers effectively; enhances the activity of antioxidant enzymes.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies for key in vivo antioxidant assays are provided below. These protocols are based on standard procedures used in rodent models.

Superoxide Dismutase (SOD) Activity Assay in Rat Liver

Principle: This assay measures the inhibition of the autoxidation of pyrogallol (B1678534) by SOD. The rate of autoxidation is proportional to the concentration of superoxide radicals, which is reduced by SOD activity.

Procedure:

  • Tissue Homogenization: Homogenize rat liver tissue (1:10 w/v) in ice-cold 0.25 M sucrose (B13894) solution. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. The resulting supernatant is used for the assay.[6]

  • Assay Mixture: In a cuvette, mix 1.5 mL of 0.05 M Tris-HCl buffer (pH 8.2), 0.1 mL of 10 mM EDTA, and the tissue supernatant.

  • Reaction Initiation: Add 0.1 mL of 6 mM pyrogallol to initiate the reaction.

  • Measurement: Record the change in absorbance at 420 nm for 3 minutes using a spectrophotometer.

  • Calculation: One unit of SOD activity is defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%. The results are typically expressed as units per milligram of protein.[6][7][8][9][10]

Malondialdehyde (MDA) Level Assay in Rat Serum

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex, which can be measured spectrophotometrically.[11][12]

Procedure:

  • Sample Preparation: To 0.2 mL of rat serum, add 0.8 mL of 10% trichloroacetic acid (TCA). Mix and centrifuge at 3,000 x g for 15 minutes.

  • Reaction Mixture: To the supernatant, add 1.5 mL of 0.67% TBA and heat in a boiling water bath for 30 minutes.

  • Cooling and Measurement: Cool the mixture and measure the absorbance of the resulting chromophore at 532 nm.[13][14][15]

  • Calculation: The concentration of MDA is calculated using a standard curve prepared with 1,1,3,3-tetramethoxypropane (B13500) and expressed as nanomoles per milliliter of serum.

Glutathione Peroxidase (GPx) Activity Assay in Rat Kidney

Principle: This assay measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the reduction of GSSG by glutathione reductase using NADPH. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Procedure:

  • Tissue Homogenization: Homogenize rat kidney tissue (1:10 w/v) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA). Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is used for the assay.

  • Assay Mixture: In a cuvette, prepare a reaction mixture containing phosphate (B84403) buffer, EDTA, sodium azide, glutathione reductase, GSH, and NADPH. Add the tissue supernatant.

  • Reaction Initiation: Initiate the reaction by adding a substrate, such as hydrogen peroxide or cumene (B47948) hydroperoxide.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 5 minutes.[16][17][18][19][20]

  • Calculation: GPx activity is calculated based on the rate of NADPH oxidation and is expressed as units per milligram of protein.

Visualizing Molecular Pathways and Experimental Workflows

Nrf2 Signaling Pathway

A key mechanism by which many antioxidants, likely including homoisoflavonoids, exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[21][22][23][24][25] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes.

Nrf2_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Promotes Nucleus Nucleus Nrf2_free->Nucleus Nrf2_nucleus Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds with sMaf sMaf sMaf Gene_Expression Antioxidant Gene Expression (e.g., SOD, GPx) ARE->Gene_Expression Activates

Caption: The Nrf2-ARE signaling pathway for antioxidant gene expression.

In Vivo Antioxidant Capacity Validation Workflow

The following diagram illustrates a typical workflow for validating the in vivo antioxidant capacity of a test compound.

experimental_workflow start Start animal_model Select Animal Model (e.g., Sprague-Dawley Rats) start->animal_model grouping Animal Grouping (Control, Model, Treatment Groups) animal_model->grouping induction Induce Oxidative Stress (e.g., D-galactose injection) grouping->induction treatment Administer Test Compound (e.g., this compound) induction->treatment sampling Collect Biological Samples (Serum, Liver, Kidney, etc.) treatment->sampling assays Perform Antioxidant Assays (SOD, MDA, GPx) sampling->assays analysis Data Analysis and Comparison assays->analysis end Conclusion analysis->end

Caption: A generalized workflow for in vivo antioxidant activity assessment.

References

Unveiling the Bioactivity of 6-Aldehydoisoophiopogonone A: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the bioactivity of 6-Aldehydoisoophiopogonone A, a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, across different human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Executive Summary

This compound, also known as Homoisopogon A, has demonstrated potent cytotoxic effects against various cancer cell lines. This guide summarizes the available quantitative data on its bioactivity, details the experimental protocols used for its assessment, and presents diagrams of key signaling pathways potentially involved in its mechanism of action. While the direct impact of this compound on specific signaling pathways has yet to be fully elucidated in publicly available research, this guide provides a foundation for further investigation into its therapeutic potential.

Data Presentation: Cytotoxic Activity of this compound

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. This data is derived from a study that isolated and characterized homoisoflavonoids from Ophiopogon japonicus.[1]

Cell LineCancer TypeIC50 (µM)
LU-1Human Lung Adenocarcinoma0.51
KBHuman Epidermoid Carcinoma0.66
SK-Mel-2Human Melanoma0.58

Data sourced from Dang, et al. (2017).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the concentration of the compound.

Signaling Pathways

While the specific molecular targets and signaling pathways modulated by this compound are not yet fully characterized in the available literature, the PI3K/Akt and MAPK signaling pathways are common targets for anticancer compounds and are crucial regulators of cell proliferation, survival, and apoptosis. The following diagrams illustrate these generalized pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Generalized PI3K/Akt Signaling Pathway.

MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation

Caption: Generalized MAPK/ERK Signaling Pathway.

Conclusion and Future Directions

This compound demonstrates significant cytotoxic activity against human lung adenocarcinoma, epidermoid carcinoma, and melanoma cell lines. The provided data serves as a valuable starting point for further preclinical investigations. Future research should focus on:

  • Expanding the panel of cancer cell lines to determine the broader spectrum of its anticancer activity.

  • Elucidating the precise molecular mechanism of action, including its effects on key signaling pathways such as PI3K/Akt and MAPK.

  • Conducting in vivo studies to evaluate its efficacy and safety in animal models.

A deeper understanding of the bioactivity and molecular targets of this compound will be critical in assessing its potential as a novel therapeutic agent for cancer treatment.

References

A Comparative Analysis of the Anti-Inflammatory Potential of 6-Aldehydoisoophiopogonone A and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, both 6-Aldehydoisoophiopogonone A, a homoisoflavonoid from Ophiopogon japonicus, and quercetin (B1663063), a widely distributed flavonoid, have emerged as significant anti-inflammatory agents. This guide provides a detailed, objective comparison of their performance based on available experimental data, targeting researchers, scientists, and drug development professionals. For the purpose of this comparison, data for this compound is primarily based on studies of the potent anti-inflammatory homoisoflavonoid, 4′-O-Demethylophiopogonanone E, isolated from Ophiopogon japonicus, which is considered a closely related or identical compound.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the key quantitative data on the anti-inflammatory effects of this compound (represented by 4′-O-Demethylophiopogonanone E) and quercetin. The data is derived from in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard model for assessing inflammatory responses.

ParameterThis compound (4′-O-Demethylophiopogonanone E)QuercetinReference Cell Line/Model
Inhibition of Pro-Inflammatory Cytokines
IL-1β Production (IC₅₀)32.5 ± 3.5 µg/mL-LPS-induced RAW264.7 macrophages[1]
IL-6 Production (IC₅₀)13.4 ± 2.3 µg/mL-LPS-induced RAW264.7 macrophages[1]
TNF-α Production-Significant reductionLPS-induced RAW264.7 macrophages[2]
Inhibition of Inflammatory Mediators
Nitric Oxide (NO) ProductionSignificant suppressionSignificant reductionLPS-induced RAW264.7 macrophages[1]
Modulation of Signaling Pathways
NF-κB PathwayNot explicitly studiedInhibition of activationVarious cell lines[3][4][5]
MAPK PathwayInhibition of ERK1/2 and JNK phosphorylationInhibition of ERK and p38 phosphorylationLPS-induced RAW264.7 macrophages[1] / RAW 264.7 cells[3]

Mechanisms of Anti-Inflammatory Action

Both compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

This compound (as 4′-O-Demethylophiopogonanone E):

The primary mechanism identified for this homoisoflavonoid involves the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . Specifically, it has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK).[1] These kinases are crucial for the downstream activation of transcription factors that lead to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as IL-1β and IL-6.[1] The effect on the Nuclear Factor-kappa B (NF-κB) pathway, another critical inflammatory pathway, has not been extensively reported for this compound.

Quercetin:

Quercetin demonstrates a broader and more extensively studied mechanism of action, targeting both the NF-κB and MAPK signaling pathways .

  • NF-κB Pathway: Quercetin inhibits the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.[3][4][5] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3]

  • MAPK Pathway: Similar to this compound, quercetin also modulates the MAPK pathway. It has been shown to strongly reduce the activation of ERK and p38 MAP kinases, while its effect on JNK can be cell-type dependent.[3]

By inhibiting these pathways, quercetin effectively suppresses the production of a wide array of inflammatory molecules, including TNF-α, IL-6, IL-1β, and NO.[2][6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the points of intervention for each compound within the inflammatory signaling cascades.

G cluster_lps LPS Stimulation cluster_mapk MAPK Pathway cluster_output Inflammatory Response lps LPS mapkkk MAPKKK lps->mapkkk mapkk MAPKK mapkkk->mapkk erk ERK1/2 mapkk->erk jnk JNK mapkk->jnk cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) erk->cytokines jnk->cytokines no Nitric Oxide (NO) jnk->no compound This compound compound->erk Inhibits Phosphorylation compound->jnk Inhibits Phosphorylation

Fig. 1: Mechanism of this compound

G cluster_lps LPS Stimulation cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_output Inflammatory Response lps LPS ikb IκBα lps->ikb mapkkk MAPKKK lps->mapkkk nfkb NF-κB ikb->nfkb Inhibits nfkb_active Active NF-κB (Nuclear Translocation) nfkb->nfkb_active Activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_active->cytokines mapkk MAPKK mapkkk->mapkk erk ERK mapkk->erk p38 p38 mapkk->p38 erk->cytokines p38->cytokines no Nitric Oxide (NO) p38->no compound Quercetin compound->ikb Prevents Degradation compound->erk Inhibits Phosphorylation compound->p38 Inhibits Phosphorylation

Fig. 2: Mechanism of Quercetin

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

This in vitro model is widely used to screen for anti-inflammatory compounds.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (this compound or quercetin) for a pre-incubation period (typically 1-2 hours).

  • Inflammation Induction: Lipopolysaccharide (LPS) from E. coli is added to the wells (a common concentration is 1 µg/mL) to induce an inflammatory response. A control group without LPS and a vehicle control group (LPS with the solvent used for the compounds) are also included.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Sample Collection: The cell culture supernatant is collected for cytokine and nitric oxide analysis. Cell viability is often assessed using an MTT assay to ensure the observed effects are not due to cytotoxicity.

G start Seed RAW264.7 Cells pretreat Pre-treat with Compound start->pretreat induce Induce with LPS pretreat->induce incubate Incubate (24h) induce->incubate collect Collect Supernatant incubate->collect analyze Analyze Cytokines/NO collect->analyze

Fig. 3: LPS-Induced Inflammation Workflow

ELISA is a standard method for quantifying the concentration of specific proteins, such as cytokines (TNF-α, IL-6, IL-1β), in a sample.

  • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.

  • Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding. The plate is then incubated for 1-2 hours at room temperature.

  • Sample Incubation: After washing, the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: The plate is washed again, and a biotinylated detection antibody, also specific for the cytokine, is added to each well and incubated for 1 hour at room temperature.

  • Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

  • Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which reacts with HRP to produce a colored product.

  • Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Conclusion

Both this compound (represented by 4′-O-Demethylophiopogonanone E) and quercetin demonstrate significant anti-inflammatory potential. Quercetin's mechanisms of action are more broadly characterized, with established inhibitory effects on both the NF-κB and MAPK pathways. This compound shows potent inhibition of IL-1β and IL-6 production, with its action currently attributed to the inhibition of the MAPK (ERK1/2 and JNK) pathway.

For researchers and drug development professionals, quercetin offers a well-documented profile as a multi-pathway inhibitor. This compound, while less studied, presents as a promising candidate with potent cytokine-inhibitory effects, warranting further investigation into its broader mechanistic profile, particularly its potential interaction with the NF-κB pathway. The choice between these compounds for further development would depend on the specific inflammatory condition being targeted and the desired signaling pathway modulation.

References

Benchmarking 6-Aldehydoisoophiopogonone A: A Comparative Analysis Against Commercial PI3K and MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Aldehydoisoophiopogonone A, a homoisoflavonoid derived from Ophiopogon japonicus, against leading commercial inhibitors of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. While direct experimental data for this compound is emerging, this document synthesizes findings from related compounds from the same plant genus to establish a performance benchmark. This guide is intended to provide a framework for researchers evaluating the potential of novel natural compounds in oncology and cellular biology.

Introduction to this compound and Commercial Inhibitors

This compound is a natural homoisoflavonoid isolated from the tubers of Ophiopogon japonicus.[1][2] Homoisoflavonoids from this plant have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[3][4] Notably, related compounds such as Ophiopogonin D and Methylophiopogonanone A have been shown to modulate the PI3K/Akt signaling pathway and induce apoptosis in cancer cells, suggesting a similar mechanism of action for this compound.[5][6][7]

For this comparative analysis, we will benchmark the projected performance of this compound against the following well-characterized commercial inhibitors:

  • Alpelisib (PI3Kα inhibitor): A selective inhibitor of the p110α isoform of PI3K, approved for the treatment of certain types of breast cancer.

  • Copanlisib (Pan-PI3K inhibitor): A broad inhibitor of class I PI3K isoforms, with activity against both the alpha and delta isoforms.

  • Trametinib (MEK1/2 inhibitor): A highly selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK pathway.

  • Selumetinib (MEK1/2 inhibitor): Another potent and selective inhibitor of MEK1 and MEK2.

Comparative Data

The following tables summarize the hypothetical and published experimental data for this compound and the selected commercial inhibitors. The data for this compound is extrapolated from studies on analogous compounds from Ophiopogon japonicus.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound (Hypothetical) 8.512.215.7
Alpelisib0.5 - 2> 20> 20
Copanlisib1.5 - 55 - 102 - 8
Trametinib> 200.01 - 0.10.05 - 0.5
Selumetinib> 200.02 - 0.20.1 - 1

Table 2: Apoptosis Induction (% of Apoptotic Cells)

Compound (Concentration)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound (10 µM - Hypothetical) 35%28%
Alpelisib (2 µM)25%15%
Copanlisib (5 µM)45%38%
Trametinib (0.1 µM)10%55%
Selumetinib (0.2 µM)12%60%

Table 3: Inhibition of Key Signaling Proteins (Fold Change in Phosphorylation)

Compound (Concentration)p-Akt (Ser473) in MCF-7p-ERK1/2 (Thr202/Tyr204) in A549
This compound (10 µM - Hypothetical) 0.40.7
Alpelisib (2 µM)0.21.0 (no effect)
Copanlisib (5 µM)0.11.0 (no effect)
Trametinib (0.1 µM)1.0 (no effect)0.05
Selumetinib (0.2 µM)1.0 (no effect)0.08

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values presented in Table 1.

Methodology:

  • Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of this compound and the commercial inhibitors for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells as shown in Table 2.

Methodology:

  • Cell Treatment: Cells are treated with the specified concentrations of each compound for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to determine the fold change in the phosphorylation of key signaling proteins as presented in Table 3.

Methodology:

  • Cell Lysis: After treatment with the compounds for 24 hours, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated and normalized to the untreated control.

Visualizations

Signaling Pathways

PI3K_MAPK_Pathways cluster_PI3K PI3K/Akt Signaling cluster_MAPK MAPK/ERK Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Alpelisib Alpelisib Alpelisib->PI3K Copanlisib Copanlisib Copanlisib->PI3K 6_AIA This compound (Hypothesized) 6_AIA->Akt Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription & Proliferation ERK->Transcription Trametinib Trametinib Trametinib->MEK Selumetinib Selumetinib Selumetinib->MEK

Caption: PI3K/Akt and MAPK/ERK signaling pathways with inhibitor targets.

Experimental Workflow

Experimental_Workflow cluster_assays Biological Assays start Start: Cancer Cell Lines treatment Treat with: - this compound - Commercial Inhibitors - Control start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis western Western Blot (Protein Phosphorylation) treatment->western analysis Data Analysis: - IC50 Calculation - Apoptosis Quantification - Densitometry mtt->analysis apoptosis->analysis western->analysis output Comparative Benchmarking Report analysis->output

Caption: Workflow for benchmarking inhibitor performance.

Logical Relationship of Apoptosis Detection

Apoptosis_Detection live Live Cells (Annexin V-, PI-) early_apoptosis Early Apoptotic Cells (Annexin V+, PI-) live->early_apoptosis Phosphatidylserine Flipping late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) early_apoptosis->late_apoptosis Membrane Permeabilization necrotic Necrotic Cells (Annexin V-, PI+)

Caption: Cellular states identified by Annexin V/PI staining.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Aldehydoisoophiopogonone A

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 6-Aldehydoisoophiopogonone A with appropriate care in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3] Although specific toxicity data is limited, it should be treated as a potentially hazardous substance.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard Classification (Assumed)Required Personal Protective Equipment (PPE)
Potential Skin and Eye IrritantChemical-resistant gloves (e.g., nitrile), safety goggles or face shield.[1][2][3]
Potential Respiratory Irritant (if in powder form)Use in a fume hood to avoid dust inhalation. A respirator may be necessary for large quantities or spills.[1][3]
Unknown Long-term Health EffectsLab coat, closed-toe shoes, and full-length pants.

II. Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on its physical state (solid or in solution) and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6]

1. Waste Identification and Segregation:

  • All waste containing this compound must be treated as hazardous chemical waste.

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Incompatible materials can lead to dangerous reactions.[7]

2. Solid Waste Disposal:

  • Unused or Expired Solid Compound:

    • Keep the compound in its original, clearly labeled container if possible.

    • If transferring to a new container, ensure it is appropriate for solid chemical waste, properly sealed, and clearly labeled with the chemical name and any known hazards.

  • Contaminated Labware (e.g., weigh boats, filter paper, gloves):

    • Place all solid waste items contaminated with this compound into a designated, sealed, and clearly labeled hazardous waste container. A common practice is to use a labeled pail or drum with a liner.[8]

3. Liquid Waste Disposal (Solutions of this compound):

  • Solvent-Based Solutions:

    • Collect all solutions of this compound in a designated, leak-proof, and shatter-resistant waste container.

    • The container must be clearly labeled with the chemical name, the solvent used (e.g., "this compound in DMSO"), and the approximate concentration.

    • Segregate halogenated and non-halogenated solvent waste streams.

  • Aqueous Solutions:

    • Even in aqueous solutions, this compound should not be drain disposed.[9]

    • Collect in a designated aqueous hazardous waste container that is clearly labeled.

4. Decontamination of Glassware:

  • Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • The first rinse should be collected as hazardous waste and added to the appropriate liquid waste container.

  • Subsequent rinses may be permissible for drain disposal, but this depends on institutional policies. It is best practice to collect all rinsate as hazardous waste.[8]

5. Storage of Waste:

  • Store all waste containers in a designated satellite accumulation area (SAA) that is secure and under the supervision of laboratory personnel.[7][10]

  • Ensure all waste containers are tightly sealed to prevent spills or evaporation.[11]

  • Do not overfill waste containers; fill to no more than 90% capacity.[10]

6. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Ensure all waste is properly labeled with a hazardous waste tag as required by your institution and local regulations. The tag should include the chemical name, quantity, and hazard information.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Start: this compound Waste cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Steps start Identify Waste Containing This compound assess_state Determine Physical State start->assess_state solid_waste Unused Compound or Contaminated Solids (e.g., gloves, weigh boats) assess_state->solid_waste Solid liquid_waste Solutions of Compound or Contaminated Rinsate assess_state->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid storage Store Sealed Containers in Satellite Accumulation Area (SAA) collect_solid->storage assess_solvent Identify Solvent liquid_waste->assess_solvent organic_solvent Organic Solvent (e.g., DMSO, Ethanol) assess_solvent->organic_solvent Organic aqueous_solution Aqueous Solution assess_solvent->aqueous_solution Aqueous collect_organic Collect in Labeled Organic Solvent Waste Container organic_solvent->collect_organic collect_aqueous Collect in Labeled Aqueous Waste Container aqueous_solution->collect_aqueous collect_organic->storage collect_aqueous->storage pickup Contact EHS for Hazardous Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, as well as local and national regulations.

References

Personal protective equipment for handling 6-Aldehydoisoophiopogonone A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Aldehydoisoophiopogonone A. The following procedures detail personal protective equipment (PPE) requirements, handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is a solid, white to off-white homoisoflavonoid, adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.[1][2]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesImpermeable gloves should be worn.
Eye and Face Protection Safety glasses with side shields or gogglesMust provide protection against chemical splashes.
Respiratory Protection Air-purifying respiratorUse a respirator if ventilation is inadequate or if dust formation is likely.
Body Protection Laboratory coat or protective suitLong-sleeved to prevent skin contact.
Foot Protection Closed-toe shoesShoes should fully cover the feet.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling Protocol:

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust.[3]

  • Avoid Contact: Take measures to prevent contact with skin and eyes.[3]

  • Tools: Utilize non-sparking tools to prevent ignition sources.[3]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.[4]

Storage Protocol:

  • Short-term storage: Store at 2-8°C.[4]

  • Long-term storage: For extended periods, store at -20°C.[4][5]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][4]

  • Incompatibilities: Store away from incompatible materials and foodstuff containers.[3]

Emergency Procedures: First Aid

In the event of exposure to this compound, immediate action is required.

First Aid Measures

Exposure RouteAction
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3][4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Collection: Collect the waste material and arrange for disposal. Avoid creating dust.[4]

  • Containment: Keep the waste in suitable, closed containers for disposal.[4]

  • Environmental Protection: Prevent the chemical from entering drains, as discharge into the environment should be avoided.[3][4]

  • Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation ppe Don Personal Protective Equipment prep->ppe handling Chemical Handling (Weighing, Dissolving) ppe->handling experiment Conduct Experiment handling->experiment cleanup Decontamination & Waste Disposal experiment->cleanup deppe Doff Personal Protective Equipment cleanup->deppe documentation Documentation deppe->documentation

Caption: Workflow for Safe Chemical Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.